Diethyl dimethylaminomethylenemalonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522482. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(dimethylaminomethylidene)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-14-9(12)8(7-11(3)4)10(13)15-6-2/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSXXTKUKYWLAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172228 | |
| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
| Source | EPA DSSTox | |
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Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18856-68-3 | |
| Record name | 1,3-Diethyl 2-[(dimethylamino)methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18856-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018856683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18856-68-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522482 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malonic acid, dimethylamino-methyl-, diethyl ester | |
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| Record name | Diethyl 2-[(dimethylamino)methylene]malonate | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Diethyl Dimethylaminomethylenemalonate from Dimethylformamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diethyl dimethylaminomethylenemalonate, a valuable intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds. The primary synthetic route involves the reaction of diethyl malonate with an activated form of dimethylformamide, namely N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Core Synthesis Pathway
The fundamental reaction for the synthesis of this compound is the condensation of diethyl malonate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds through the formation of an enamine, driven by the high reactivity of the acetal.
The general reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Two primary methodologies have been established for this synthesis: a solvent-based approach, typically involving reflux in a non-polar solvent, and a solvent-free method.
Method 1: Solvent-Based Synthesis
This method involves the reaction of diethyl malonate and DMF-DMA in a high-boiling point solvent, such as xylene, under reflux conditions. The elevated temperature facilitates the reaction and the removal of the methanol by-product.
Experimental Procedure:
-
To a solution of diethyl malonate (1 equivalent) in dry xylene, N,N-dimethylformamide dimethyl acetal (1.1 equivalents) is added.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically 2-6 hours), during which the formation of methanol is observed.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and other volatile components are removed under reduced pressure.
-
The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.
Method 2: Solvent-Free Synthesis
This environmentally friendly approach eliminates the need for a solvent, often proceeding at room temperature or with gentle heating.
Experimental Procedure:
-
Diethyl malonate (1 equivalent) and N,N-dimethylformamide dimethyl acetal (1.1 equivalents) are mixed directly in a reaction vessel.
-
The mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for a designated time (typically 1-4 hours).
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the methanol by-product and any unreacted starting materials are removed under vacuum.
-
The residue, which is the crude product, is then purified by vacuum distillation.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that specific yields can vary based on the reaction scale and purification efficiency.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |
| Molecular Weight | 215.25 g/mol | [1][2] |
| CAS Number | 18856-68-3 | [1][2] |
| Typical Yield (Solvent-Based) | High | General literature on enaminone synthesis |
| Typical Yield (Solvent-Free) | High | General literature on enaminone synthesis |
Characterization Data
Expected ¹H NMR Spectral Data:
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Vinyl proton: A singlet in the region of 7.0-8.0 ppm.
-
N,N-dimethyl protons: One or two singlets (due to restricted rotation around the C-N bond) in the region of 2.8-3.2 ppm.
-
Ethyl ester methylene protons: A quartet around 4.1-4.3 ppm.
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Ethyl ester methyl protons: A triplet around 1.2-1.4 ppm.
Expected ¹³C NMR Spectral Data:
-
Carbonyl carbons: Two signals in the region of 165-175 ppm.
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Vinyl carbons: Two signals, one around 150-160 ppm (C-N) and another around 90-100 ppm (C-CO).
-
N,N-dimethyl carbons: One or two signals around 40-50 ppm.
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Ethyl ester methylene carbon: A signal around 60 ppm.
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Ethyl ester methyl carbon: A signal around 14 ppm.
Reaction Mechanism and Workflow
The synthesis proceeds through a well-established reaction mechanism for enamine formation from active methylene compounds and amide acetals.
Figure 2: A typical experimental workflow for the synthesis of this compound.
The reaction mechanism involves the initial nucleophilic attack of the enolate of diethyl malonate on the electrophilic carbon of the protonated DMF-DMA, followed by the elimination of two molecules of methanol to form the stable enaminone product.
Figure 3: Simplified representation of the reaction mechanism.
This guide provides the essential information for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile chemical intermediate.
References
Technical Guide: Physicochemical Properties of Diethyl 2-(dimethylaminomethylidene)propanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(dimethylaminomethylidene)propanedioate is a substituted diethyl malonate derivative. Compounds within this class are recognized for their utility as versatile intermediates in organic synthesis. The presence of the enamine functional group, conjugated with two ester moieties, imparts unique reactivity, making it a valuable building block for the synthesis of various heterocyclic compounds and molecules with potential biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential applications of Diethyl 2-(dimethylaminomethylidene)propanedioate.
Physicochemical Properties
Quantitative data for Diethyl 2-(dimethylaminomethylidene)propanedioate is not extensively reported in publicly available literature. The following table summarizes its fundamental properties. Where experimental data for the target compound is unavailable, information for the closely related compound, diethyl malonate, is provided for comparative purposes and to offer an estimated profile.
| Property | Value | Source |
| IUPAC Name | diethyl 2-[(dimethylamino)methylene]propanedioate | --INVALID-LINK-- |
| CAS Number | 18856-68-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₇NO₄ | --INVALID-LINK-- |
| Molecular Weight | 215.25 g/mol | --INVALID-LINK-- |
| Physical State | Not Reported (Likely a liquid or low-melting solid) | N/A |
| Melting Point | Not Reported (Diethyl malonate: -50 °C) | N/A |
| Boiling Point | Not Reported (Diethyl malonate: 199.3 °C at 760 mmHg) | N/A |
| Density | Not Reported (Diethyl malonate: 1.055 g/cm³ at 20 °C) | N/A |
| Solubility | Not Reported (Likely soluble in common organic solvents) | N/A |
Synthesis and Characterization
Experimental Protocol: General Synthesis of Diethyl 2-((amino)methylene)malonates
This protocol is adapted from methodologies used for structurally similar compounds and represents a likely effective route.
Reaction:
A primary or secondary amine is reacted with diethyl ethoxymethylenemalonate (DEEM) or dimethylformamide-diethylacetal (DMF-DEA). The use of DMF-DEA is particularly relevant for the synthesis of Diethyl 2-(dimethylaminomethylidene)propanedioate.
Procedure using Dimethylformamide-diethylacetal (DMF-DEA):
-
To a solution of diethyl malonate (1.0 equivalent) in an appropriate aprotic solvent (e.g., toluene, THF, or acetonitrile), add dimethylformamide-diethylacetal (1.0-1.2 equivalents).
-
The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the consumption of the starting materials.
-
Upon completion, the solvent and volatile byproducts are removed under reduced pressure.
-
The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the desired Diethyl 2-(dimethylaminomethylidene)propanedioate.
Visualization of the Synthetic Workflow:
Caption: Synthetic workflow for Diethyl 2-(dimethylaminomethylidene)propanedioate.
Spectroscopic Characterization
Detailed experimental spectra for Diethyl 2-(dimethylaminomethylidene)propanedioate are not available. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.
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¹H NMR Spectroscopy: The spectrum is expected to show signals corresponding to the two ethyl groups (a quartet and a triplet), a singlet for the vinylic proton, and singlets for the two methyl groups of the dimethylamino moiety. The chemical shifts will be influenced by the electron-donating nitrogen and electron-withdrawing ester groups.
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¹³C NMR Spectroscopy: The spectrum should display signals for the carbonyl carbons of the ester groups, the carbons of the double bond, the carbons of the ethyl groups, and the carbons of the dimethylamino group.
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Infrared (IR) Spectroscopy: A gas-phase IR spectrum for this compound is available from the NIST Chemistry WebBook. Key expected absorptions include strong C=O stretching vibrations for the ester groups, C=C stretching for the double bond, and C-N stretching vibrations.
-
Mass Spectrometry: The NIST Chemistry WebBook also provides the mass spectrum (electron ionization) for this compound, which can be used for its identification.
Biological Activity
While there is no specific report on the biological activity of Diethyl 2-(dimethylaminomethylidene)propanedioate, the broader class of enaminones and related diethyl malonate derivatives has been investigated for various biological activities.
Notably, a study on Diethyl 2-((arylamino)methylene)malonates, which are structurally similar, has demonstrated their potential as antifungal agents against Fusarium oxysporum. This suggests that Diethyl 2-(dimethylaminomethylidene)propanedioate may also possess antifungal properties and could be a candidate for further investigation in this area.
Visualization of Potential Biological Investigation Workflow:
Caption: Workflow for investigating the potential antifungal activity.
Conclusion
Diethyl 2-(dimethylaminomethylidene)propanedioate is a potentially valuable synthetic intermediate. While its physicochemical properties are not yet fully characterized in the public domain, established synthetic routes for analogous compounds provide a clear path for its preparation. The reported antifungal activity of structurally related molecules suggests a promising avenue for future research into the biological applications of this compound, particularly in the development of novel antifungal agents. Further experimental work is required to fully elucidate its properties and potential.
Spectroscopic Profile of Diethyl Dimethylaminomethylenemalonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Diethyl dimethylaminomethylenemalonate (CAS No: 18856-68-3). The information presented herein is intended to support research, development, and quality control activities involving this compound. This document includes available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS), alongside predicted Nuclear Magnetic Resonance (NMR) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also provided to aid in the practical application of this information.
Molecular Structure and Properties
-
IUPAC Name: Propanedioic acid, [(dimethylamino)methylene]-, diethyl ester
-
Synonyms: Diethyl 2-[(dimethylamino)methylene]malonate
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| =CH-N | 7.0 - 7.5 | Singlet | 1H |
| -O-CH₂-CH₃ | 4.1 - 4.3 | Quartet | 4H |
| N-(CH₃)₂ | 2.9 - 3.2 | Singlet | 6H |
| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | 6H |
Table 2: Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (ppm) |
| C=O | 165 - 170 |
| =CH-N | 150 - 155 |
| =C(CO₂Et)₂ | 90 - 95 |
| -O-CH₂-CH₃ | 60 - 65 |
| N-(CH₃)₂ | 40 - 45 |
| -O-CH₂-CH₃ | 14 - 16 |
Infrared (IR) Spectroscopy
The following table summarizes the major absorption bands observed in the gas-phase infrared spectrum of this compound.[2]
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (alkane) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1640 | Strong | C=C stretch (alkene) |
| ~1580 | Strong | C=N stretch / N-H bend |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-N stretch |
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained by electron ionization (EI). The table below lists the significant fragments and their relative intensities.[1]
Table 4: Mass Spectrometry (EI) Data
| m/z | Relative Intensity (%) | Possible Fragment |
| 215 | ~20 | [M]⁺ (Molecular Ion) |
| 170 | ~100 | [M - OEt]⁺ |
| 142 | ~80 | [M - CO₂Et]⁺ |
| 114 | ~60 | [M - 2xCO₂Et + H]⁺ |
| 70 | ~50 | [C₄H₈N]⁺ |
| 44 | ~40 | [C₂H₆N]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
The final solution height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Introduce the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Solids):
-
Place a small amount of the solid sample on a clean, dry IR-transparent window (e.g., NaCl or KBr plate).
-
Add a drop of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
-
Allow the solvent to evaporate, leaving a thin, even film of the sample on the plate.
-
-
Data Acquisition:
-
Place the prepared IR plate into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further, dilute this stock solution to a final concentration of 1-10 µg/mL.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct insertion, the sample is heated in the ion source to induce vaporization.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
In-Depth Technical Guide: Diethyl 2-((dimethylamino)methylene)malonate (CAS 18856-68-3)
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of Diethyl 2-((dimethylamino)methylene)malonate, a versatile organic compound with applications in chemical synthesis and potential relevance in drug development.
Chemical Structure and Properties
Systematic Name: Diethyl 2-((dimethylamino)methylene)propanedioate
Synonyms: Diethyl dimethylaminomethylenemalonate[1]
CAS Number: 18856-68-3
Chemical Formula: C₁₀H₁₇NO₄[1]
Molecular Weight: 215.25 g/mol [1]
Chemical Structure:
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Diethyl 2-((dimethylamino)methylene)malonate.
| Property | Value | Reference |
| Physical State | Liquid | [2] |
| Appearance | Clear yellow | [3] |
| Boiling Point | 134 - 136 °C | [2] |
| Refractive Index (@ 20°C) | 1.5040-1.5100 | [3] |
| Topological Polar Surface Area (TPSA) | 55.84 Ų | [1] |
| logP | 0.5581 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 5 | [1] |
Spectroscopic Data:
-
¹H NMR: Expected signals would include triplets and quartets for the ethyl groups, a singlet for the dimethylamino protons, and a singlet for the vinylic proton.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons, the ethyl carbons, the dimethylamino carbons, and the carbons of the double bond.
-
IR Spectroscopy: Characteristic peaks would be expected for the C=O (ester) stretching, C=C stretching, and C-N stretching vibrations.
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 215, with fragmentation patterns corresponding to the loss of ethoxy and dimethylamino groups.
Synthesis
Experimental Protocol: Synthesis of Diethyl 2-((dimethylamino)methylene)malonate
A common method for the synthesis of Diethyl 2-((dimethylamino)methylene)malonate involves the reaction of diethyl malonate with dimethylformamide dimethyl acetal (DMF-DMA).
Materials:
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Diethyl malonate
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of diethyl malonate (1 equivalent) in an anhydrous solvent in a round-bottom flask, add dimethylformamide dimethyl acetal (1.1 equivalents).
-
The reaction mixture is stirred and heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent and volatile by-products are removed under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure Diethyl 2-((dimethylamino)methylene)malonate as a clear yellow oil.
Reaction Workflow:
Caption: Synthesis workflow for Diethyl 2-((dimethylamino)methylene)malonate.
Biological Activity and Potential Applications
While direct biological studies on Diethyl 2-((dimethylamino)methylene)malonate are limited, its structural analogs, Diethyl 2-((arylamino)methylene)malonates (DAMMs), have demonstrated promising antifungal activity against the plant pathogen Fusarium oxysporum. This suggests that the enamine ester moiety is a key pharmacophore for this activity.
Antifungal Activity of Analogs:
Studies have shown that DAMMs can inhibit the mycelial growth of Fusarium oxysporum, with some derivatives exhibiting potent activity. This indicates a potential application for Diethyl 2-((dimethylamino)methylene)malonate and its derivatives as lead compounds in the development of novel antifungal agents for agricultural or therapeutic use.
Proposed Mechanism of Action:
The precise mechanism of antifungal action for enamine esters is not fully elucidated. However, based on the known mechanisms of other antifungal agents and the chemical nature of the compound, a plausible hypothesis involves the disruption of essential cellular processes in the fungus. One potential target is the NAD⁺ salvage pathway, which is crucial for maintaining the cellular redox balance and viability.
Hypothetical Signaling Pathway for Antifungal Action:
The following diagram illustrates a hypothetical signaling pathway where an enamine ester, such as Diethyl 2-((dimethylamino)methylene)malonate, could exert its antifungal effect by inhibiting a key enzyme in the NAD⁺ biosynthesis pathway, leading to cellular stress and ultimately, cell death.
Caption: Hypothetical antifungal mechanism targeting the NAD+ pathway.
Applications in Drug Development:
The enamine functionality present in Diethyl 2-((dimethylamino)methylene)malonate makes it a valuable intermediate in organic synthesis. It can be utilized as a building block for the construction of more complex heterocyclic compounds with potential therapeutic activities. The active methylene group allows for a variety of chemical transformations, making it a versatile precursor in the synthesis of novel drug candidates.
Safety and Handling
Diethyl 2-((dimethylamino)methylene)malonate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Diethyl 2-((dimethylamino)methylene)malonate is a valuable chemical intermediate with established utility in organic synthesis. The emerging antifungal activity of its analogs suggests a promising avenue for future research and development in the agrochemical and pharmaceutical industries. Further studies are warranted to fully elucidate its biological activities and potential therapeutic applications.
References
An In-depth Technical Guide on the Reactivity of Diethyl Dimethylaminomethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl dimethylaminomethylenemalonate (DEDMAM) is a versatile multifunctional organic compound characterized by its enamine functional group conjugated with two ester moieties. This unique electronic arrangement imparts a rich and diverse reactivity profile, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems relevant to medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core reactivity of DEDMAM, focusing on its behavior as a nucleophile and an electrophile in various reaction classes. Key reaction types, including nucleophilic substitution, cycloaddition, and hydrolysis, are discussed in detail. This document aims to serve as a thorough resource, presenting quantitative data in structured tables, detailed experimental protocols for key transformations, and visualizations of reaction pathways to facilitate a deeper understanding of the compound's synthetic utility.
Introduction
This compound, an enamine derived from diethyl malonate and dimethylformamide dimethyl acetal, possesses a polarized carbon-carbon double bond due to the electron-donating effect of the dimethylamino group and the electron-withdrawing nature of the two diethyl ester groups. This electronic characteristic is central to its reactivity, allowing it to participate in a wide array of chemical transformations. Its ability to act as a surrogate for diethyl malonate, with the dimethylamino group serving as a leaving group, makes it a key intermediate in the synthesis of a variety of substituted malonates and subsequently, complex molecular architectures.
Spectroscopic Characterization
The structural features of this compound can be confirmed through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of DEDMAM exhibits characteristic absorption bands. A strong band in the region of 1680-1720 cm⁻¹ is attributed to the C=O stretching vibrations of the ester groups. The C=C double bond of the enamine typically shows a strong absorption band around 1600-1650 cm⁻¹. The C-N stretching vibration is usually observed in the 1350-1250 cm⁻¹ region.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the vinylic proton, typically in the range of 7.0-8.0 ppm. The N-methyl protons would appear as a singlet around 3.0 ppm. The ethyl ester groups would exhibit a characteristic quartet for the methylene protons (-OCH₂CH₃) around 4.2 ppm and a triplet for the methyl protons (-OCH₂CH₃) around 1.3 ppm.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the ester groups in the range of 165-175 ppm. The carbons of the double bond would appear at distinct chemical shifts, with the carbon attached to the nitrogen being more downfield. The N-methyl carbons would resonate around 40-50 ppm, and the carbons of the ethyl groups would appear in the upfield region.
-
Reactivity Profile
The reactivity of this compound is dominated by the enamine functional group. The nitrogen atom's lone pair of electrons participates in resonance, increasing the electron density at the β-carbon of the double bond, making it nucleophilic. Conversely, the α-carbon is electrophilic and susceptible to nucleophilic attack, often leading to the displacement of the dimethylamino group.
Nucleophilic Substitution Reactions
A primary mode of reactivity for DEDMAM involves the substitution of the dimethylamino group by a variety of nucleophiles. This reaction proceeds via a nucleophilic addition-elimination mechanism.
DEDMAM readily reacts with primary and secondary amines, hydrazines, and hydroxylamine, leading to the formation of new enamine structures. These reactions are foundational for the synthesis of various heterocyclic compounds.
-
Reaction with Hydrazines to form Pyrazoles: The reaction of DEDMAM with hydrazine hydrate is a classical method for the synthesis of 3-carboxyethyl-5-hydroxypyrazole. The reaction proceeds through an initial nucleophilic substitution of the dimethylamino group by hydrazine, followed by an intramolecular cyclization and tautomerization.
Experimental Protocol: Synthesis of 3-Carboxyethyl-5-hydroxypyrazole
A mixture of this compound (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol is heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired pyrazole derivative.
Reactant 1 Reactant 2 Product Yield (%) Reference This compound Hydrazine Hydrate 3-Carboxyethyl-5-hydroxypyrazole High [2][3] -
Reaction with Guanidine to form Pyrimidines: DEDMAM serves as a three-carbon synthon in the synthesis of pyrimidine derivatives upon reaction with guanidine. The reaction typically requires a basic catalyst to facilitate the condensation and cyclization. This leads to the formation of 2-amino-4-hydroxy-5-ethoxycarbonylpyrimidine.[4][5]
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-5-ethoxycarbonylpyrimidine
To a solution of sodium ethoxide in ethanol, prepared by dissolving sodium metal in absolute ethanol, this compound (1 equivalent) and guanidine hydrochloride (1 equivalent) are added. The reaction mixture is heated at reflux for several hours. After cooling, the precipitated sodium chloride is filtered off. The filtrate is then acidified with a suitable acid (e.g., acetic acid) to precipitate the pyrimidine product. The product is collected by filtration, washed with water, and recrystallized from an appropriate solvent.
Reactant 1 Reactant 2 Product Yield (%) Reference This compound Guanidine 2-Amino-4-hydroxy-5-ethoxycarbonylpyrimidine Good [4][6] -
Reaction with Hydroxylamine: The reaction with hydroxylamine is expected to proceed in a similar manner to that with hydrazine, leading to the formation of isoxazole derivatives. The initial substitution of the dimethylamino group would be followed by cyclization.
The β-carbon of DEDMAM can act as a nucleophile, analogous to an enolate, and participate in reactions with electrophiles. However, a more common reaction pathway involves the displacement of the dimethylamino group by a carbanion generated from an active methylene compound.
Cycloaddition Reactions
The electron-rich double bond of DEDMAM can participate in cycloaddition reactions, providing a route to various cyclic and heterocyclic systems.
While enamines are known to participate in Diels-Alder reactions, their reactivity is often as the diene component in inverse-electron-demand Diels-Alder reactions. As a dienophile, the reactivity of DEDMAM would be influenced by the substituents on the diene.
Enamines are excellent partners in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones, leading to the formation of five-membered heterocyclic rings.[7][8] The reaction of DEDMAM with an azide, for instance, would be expected to yield a triazole derivative.
Caption: [3+2] Cycloaddition of DEDMAM with an azide.
Hydrolysis
Enamines are susceptible to hydrolysis under acidic conditions to regenerate the corresponding carbonyl compound and the amine. The hydrolysis of DEDMAM would yield diethyl ketomalonate and dimethylamine. The mechanism involves protonation of the β-carbon, followed by the attack of water on the resulting iminium ion.[9][10][11]
Caption: Acid-Catalyzed Hydrolysis of DEDMAM.
The rate of hydrolysis is dependent on the pH of the medium. Generally, the hydrolysis of enaminones is acid-catalyzed.[5]
Synthetic Applications in Drug Development
The reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds that form the core of many pharmaceutical agents. The pyrazole and pyrimidine scaffolds, readily accessible from DEDMAM, are present in numerous drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial agents.
Caption: Synthetic utility of DEDMAM in heterocycle synthesis.
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its enamine functionality allows it to undergo a variety of transformations, most notably nucleophilic substitution and cycloaddition reactions. These reactions provide efficient pathways for the synthesis of a diverse range of substituted malonates and, more importantly, a plethora of heterocyclic compounds of significant interest in medicinal chemistry. The ability to act as a three-carbon synthon for the construction of pyrazole and pyrimidine rings highlights its importance in the development of new therapeutic agents. This guide has summarized the core reactivity of DEDMAM, providing a foundation for its application in complex molecule synthesis. Further exploration of its reactivity with a broader range of nucleophiles and in different cycloaddition paradigms will undoubtedly continue to expand its synthetic utility.
References
- 1. d-nb.info [d-nb.info]
- 2. d-nb.info [d-nb.info]
- 3. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. bu.edu.eg [bu.edu.eg]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sci-rad.com [sci-rad.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087) [hmdb.ca]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Synthetic Versatility of Diethyl Dimethylaminomethylenemalonate and its Analogs in Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dimethylaminomethylenemalonate and its closely related analog, Diethyl ethoxymethylenemalonate (DEEM), are highly versatile and valuable reagents in modern organic synthesis. Their unique structural features, combining a nucleophilic enamine or enol ether with two electron-withdrawing ester groups, make them powerful building blocks for the construction of a wide array of complex molecular architectures. This technical guide explores the significant applications of these reagents, with a particular focus on the synthesis of medicinally relevant heterocyclic compounds such as quinolines, pyridines, and pyrimidines. While this guide centers on the applications of this compound, the closely related and more extensively documented Diethyl ethoxymethylenemalonate (DEEM) is frequently referenced, as its reactivity is analogous and serves as an excellent proxy for the synthetic potential of this class of compounds.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound and its analogs lies in their role as precursors to a variety of heterocyclic systems. These reactions often proceed through a cascade of condensation, cyclization, and aromatization steps, providing efficient routes to densely functionalized ring systems.
Synthesis of Quinolines via the Gould-Jacobs Reaction
A cornerstone application of DEEM is in the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinolines. This reaction is of paramount importance in medicinal chemistry, as the quinoline scaffold is a key component in numerous antibacterial, antimalarial, and anticancer agents.[1] The reaction sequence involves the initial condensation of an aniline with DEEM, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[1]
Reaction Mechanism:
The Gould-Jacobs reaction proceeds through a well-defined multi-step mechanism:
-
Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1]
-
Thermal Cyclization: This step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization, leading to the formation of the quinoline ring system.[1]
-
Tautomerization: The cyclized product, a 4-oxo-quinoline-3-carboxylate, exists in equilibrium with its enol tautomer, 4-hydroxy-quinoline-3-carboxylate.
-
Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating results in the final 4-hydroxyquinoline product.
Quantitative Data Summary: Gould-Jacobs Reaction
The efficiency of the Gould-Jacobs reaction is highly dependent on reaction conditions, particularly temperature and reaction time. Modern techniques such as microwave irradiation have been shown to significantly reduce reaction times and improve yields.
| Entry | Reactants | Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Aniline, DEEM | Conventional (Dowtherm) | 250-260 | 30-60 | High | [1] |
| 2 | Aniline, DEEM | Microwave | 250 | 20 | 1 | [2] |
| 3 | Aniline, DEEM | Microwave | 300 | 2 | 37 | [2] |
| 4 | Aniline, DEEM | Microwave | 300 | 5 | 47 | [2] |
| 5 | p-substituted anilines, DEEM | Microwave | 250 | 2-10 | 85-95 |
Experimental Protocols: Gould-Jacobs Reaction
Protocol 1: Classical High-Temperature Synthesis of 4-Hydroxy-3-carboethoxyquinoline
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.
-
Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.
-
Purification: Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[1]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and Diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the specified time (e.g., 5 minutes).[2]
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Drying and Analysis: Dry the resulting solid under vacuum. Analyze the product for purity and yield using techniques such as HPLC-MS. The product is typically of high purity (>95%).[2]
Synthesis of Pyridines
This compound and its analogs are also valuable precursors for the synthesis of substituted pyridines. One notable method is a modification of the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone. By using DEEM, a related pathway can be envisioned where the enamine component is generated in situ or pre-formed and then reacted with a suitable partner to construct the pyridine ring. A more direct approach involves a three-component reaction between an aldehyde, a β-ketoester like DEEM, and a nitrogen source such as ammonia or ammonium acetate, which is a variation of the Hantzsch pyridine synthesis.
Quantitative Data Summary: Pyridine Synthesis
| Entry | Reactants | Method | Catalyst/Solvent | Yield (%) | Reference |
| 1 | β-enaminonitriles, β,β-dichloromethyl peroxides | Metal-Free | KOH, DMSO | 78 | [1] |
| 2 | Enamines, Ethynylketones | One-pot | Toluene/Acetic acid | Good to Excellent | [3] |
| 3 | Aldehyde, Ethyl acetoacetate, Ammonium acetate, Guanidine hydrochloride | One-pot | Guanidine hydrochloride | 90 |
Experimental Protocol: Three-Component Synthesis of Dihydropyridines
-
Reaction Setup: To a solution of a heterocyclic aldehyde (40.3 mmol) in ethyl acetoacetate (108.57 mmol), add ammonium acetate (54.318 mmol) and guanidine hydrochloride (5.81 mmol) at room temperature.
-
Reaction: Stir the reaction mass for 2 hours at room temperature to complete the reaction.
-
Isolation and Purification: After evaporation of the solvent, crystallize the product from ethanol to give the dihydropyridine derivative.
Synthesis of Pyrimidines
The pyrimidine scaffold is another key heterocycle readily accessible using this compound and its analogs. The synthesis typically involves a condensation reaction with an N-C-N fragment such as an amidine, urea, or thiourea. This approach provides a versatile route to a wide range of substituted pyrimidines, which are of great interest in medicinal chemistry due to their presence in nucleic acids and numerous therapeutic agents.
Quantitative Data Summary: Pyrimidine Synthesis
| Entry | Reactants | Method | Catalyst/Solvent | Yield (%) | Reference |
| 1 | Aldehyde, 1,3-dicarbonyl compound, Urea/Thiourea | Microwave-assisted | Sulfamic acid (solvent-free) | Excellent | [2] |
| 2 | Benzaldehyde, Diethyl malonate, Thiourea | Three-component | Trifluoroacetic acid, Acetylacetone/Ethanol | 44 | |
| 3 | N-methylguanidine hydrochloride, Diethyl malonate | One-pot condensation | Sodium ethoxide, Ethanol | Proposed | [3] |
Experimental Protocol: Three-Component Synthesis of a Tetrahydropyrimidinethione
-
Reaction Setup: Dissolve thiourea (0.02 mol) in a mixture of acetylacetone (5 mL) and ethanol (1 mL). Add Diethyl malonate (0.02 mol) dropwise.
-
Addition of Aldehyde: After stirring for 5 minutes, add benzaldehyde (0.02 mol).
-
Reaction: Stir the mixture for 30 minutes, then add a catalytic amount of trifluoroacetic acid (0.02 mL) and heat at 60-65 °C. Monitor the reaction progress by TLC.
-
Isolation and Purification: Upon completion, evaporate the solvent and purify the product by recrystallization from ethanol.
Experimental Workflow Visualization
A generalized workflow for the synthesis of heterocyclic compounds using Diethyl ethoxymethylenemalonate (DEEM) can be visualized as a series of sequential steps, from reactant preparation to final product analysis.
Conclusion
This compound and its analog, Diethyl ethoxymethylenemalonate, are undeniably powerful and versatile reagents in the field of organic synthesis. Their ability to serve as key building blocks for a diverse range of medicinally important heterocyclic compounds, including quinolines, pyridines, and pyrimidines, underscores their significance for researchers, scientists, and drug development professionals. The methodologies presented in this guide, from classical high-temperature reactions to modern microwave-assisted protocols, highlight the adaptability of these reagents to various synthetic strategies. The continued exploration of their reactivity in multicomponent reactions and the development of more sustainable and efficient synthetic protocols will undoubtedly lead to the discovery of novel bioactive molecules and further advance the field of medicinal chemistry.
References
An In-depth Technical Guide on Diethyl Dimethylaminomethylenemalonate as a Michael Acceptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl dimethylaminomethylenemalonate is a versatile organic compound that serves as an effective Michael acceptor in various carbon-carbon and carbon-heteroatom bond-forming reactions. Its structure, characterized by an electron-deficient double bond activated by two ester groups and substituted with a dimethylamino group, makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures and heterocyclic systems relevant to drug discovery and development. This guide provides a comprehensive overview of its role as a Michael acceptor, including its synthesis, reactivity, and detailed experimental protocols for its application in Michael addition reactions.
The reactivity of this compound as a Michael acceptor is attributed to the polarization of its carbon-carbon double bond by the two electron-withdrawing diethyl ester groups. This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of nucleophiles.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs, such as diethyl 2-((arylamino)methylene)malonates (DAMMs), is typically achieved through the reaction of an amine with an activated malonate derivative. A common precursor is diethyl ethoxymethylenemalonate (DEEMM). The reaction involves a nucleophilic attack of the amine on the ethoxymethylene group, followed by the elimination of ethanol.[1]
Table 1: Synthesis of Diethyl 2-((arylamino)methylene)malonates (DAMMs) via Microwave-Assisted Reaction [1]
| Entry | Amine | Product | Yield (%) |
| 1 | 4-Chloroaniline | Diethyl 2-(((4-chlorophenyl)amino)methylene)malonate | 80 |
| 2 | 2-Nitroaniline | Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate | 78 |
| 3 | Cyclohexylamine | Diethyl 2-((cyclohexylamino)methylene)malonate | 96 |
| 4 | 1-Naphthylamine | Diethyl 2-((naphthalen-1-ylamino)methylene)malonate | 74 |
| 5 | Aniline | Diethyl 2-((phenylamino)methylene)malonate | 85 |
Experimental Protocol: Synthesis of Diethyl 2-((4-chlorophenyl)amino)methylene)malonate[1]
This protocol describes a microwave-assisted, solvent-free synthesis of a representative DAMM. A similar approach can be envisioned for the synthesis of this compound using dimethylamine.
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
4-Chloroaniline
-
5.0 mL high-pressure reaction tube
-
CEM Discover SP microwave synthesizer
-
Silica gel for column chromatography
-
n-hexane and ethyl acetate
Procedure:
-
In a 5.0 mL high-pressure reaction tube, combine diethyl ethoxymethylenemalonate (1.0 mmol) and 4-chloroaniline (1.0 mmol).
-
Close the tube and stir the mixture for 1 hour at room temperature to ensure thorough mixing.
-
Place the reaction tube in a CEM Discover SP microwave synthesizer and irradiate for 30 minutes at 150 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel using a mixture of n-hexane/ethyl acetate (7:3) as the eluent.
-
The final product, diethyl 2-(((4-chlorophenyl)amino)methylene)malonate, is obtained as a solid.
This compound in Michael Addition Reactions
As a Michael acceptor, this compound reacts with a variety of nucleophiles, including amines, thiols, and stabilized carbanions. The addition of the nucleophile occurs at the β-carbon of the enaminone system.
Aza-Michael Addition: Reaction with Amines
The reaction of this compound with primary and secondary amines is a key method for the synthesis of more complex nitrogen-containing compounds. This aza-Michael addition can often be performed under mild, catalyst-free conditions.
Table 2: Representative Yields for Aza-Michael Addition to α,β-Unsaturated Esters
| Michael Acceptor | Nucleophile (Amine) | Product | Yield (%) | Reference |
| Diethyl Maleate | Cyclohexylamine | Diethyl 2-(cyclohexylamino)succinate | >95 (qualitative) | [2] |
| Dimethyl (E)-hex-2-en-4-ynedioate | n-Octylamine | (2E,4E)-Dimethyl 2-(octylamino)hexa-2,4-dienedioate | 95 | [3] |
| Dimethyl (E)-hex-2-en-4-ynedioate | Piperidine | (2E,4E)- and (2Z,4E)-Dimethyl 2-(piperidin-1-yl)hexa-2,4-dienedioate | 98 | [3] |
Experimental Protocol: Aza-Michael Addition of an Amine (General Procedure)[2]
This protocol is adapted for the aza-Michael addition to this compound.
Materials:
-
This compound
-
Amine (e.g., piperidine, benzylamine)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv).
-
With stirring, add the amine (1.0-1.2 equiv) dropwise at room temperature. Note: The reaction may be exothermic.
-
Continue stirring at room temperature.
-
Monitor the reaction progress by TLC or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
For some amines, the reaction may reach completion within a few hours. For others, longer reaction times may be required.
-
Once the reaction is complete, the product can often be used without further purification. If necessary, purification can be achieved by vacuum distillation or column chromatography on silica gel.
Thia-Michael Addition: Reaction with Thiols
The thia-Michael addition of thiols to this compound provides a route to sulfur-containing compounds. These reactions are often rapid and can be catalyzed by a weak base.
Table 3: Representative Yields for Thia-Michael Addition to α,β-Unsaturated Esters
| Michael Acceptor | Nucleophile (Thiol) | Catalyst | Product | Yield (%) | Reference |
| Diethyl Maleate | Thiophenol | Triethylamine | Diethyl 2-(phenylthio)succinate | High (qualitative) | [4] |
| Diethyl Maleate | 1-Dodecanethiol | Triethylamine | Diethyl 2-(dodecylthio)succinate | 95 | [4] |
Experimental Protocol: Thia-Michael Addition of a Thiol (General Procedure)[4]
This protocol is adapted for the thia-Michael addition to this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Suitable solvent (e.g., THF, acetonitrile)
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq) in a suitable solvent (5 mL), add the thiol (1.1 mmol, 1.1 eq).
-
Add a catalytic amount of a base, such as triethylamine (0.05 mmol, 5 mol%), to the stirred solution.
-
Stir the reaction at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS.
-
Upon completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography if necessary.
Spectroscopic Data
Table 4: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for the ethyl groups (triplet and quartet), a singlet for the vinylic proton, and a singlet for the N,N-dimethyl protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, the α- and β-carbons of the double bond, the carbons of the ethyl groups, and the carbons of the N,N-dimethyl group. |
| IR | Strong absorption bands for the C=O stretching of the ester groups, and a band for the C=C stretching of the enamine system. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound. |
For comparison, the ¹H NMR spectrum of diethyl malonate shows a triplet at ~1.3 ppm (CH₃) and a quartet at ~4.2 ppm (CH₂) for the ethyl groups, and a singlet at ~3.4 ppm for the methylene protons.[5] The IR spectrum of diethyl malonate exhibits a strong C=O stretching band around 1735 cm⁻¹.[6]
Visualizations
Signaling Pathway: General Michael Addition
Caption: General mechanism of a Michael addition reaction.
Experimental Workflow: Michael Addition Reaction
Caption: A typical experimental workflow for a Michael addition reaction.
Logical Relationship: Reactivity of this compound
Caption: Reactivity of this compound with nucleophiles.
Conclusion
This compound is a highly useful and reactive Michael acceptor. Its ability to react with a wide range of nucleophiles under mild conditions makes it an important intermediate in the synthesis of diverse and complex organic molecules. This guide has provided an overview of its synthesis, reactivity in Michael additions, and generalized experimental protocols. The presented data on analogous compounds and the illustrative diagrams offer a solid foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors. Further research into the specific reaction kinetics and substrate scope of this compound will undoubtedly expand its applications in medicinal chemistry and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 6. Diethyl malonate [webbook.nist.gov]
A Comprehensive Theoretical Guide to the Electronic Structure of Diethyl Dimethylaminomethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl dimethylaminomethylenemalonate is a molecule of interest due to its potential applications in organic synthesis and medicinal chemistry. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This guide provides a comprehensive theoretical framework for the investigation of the electronic properties of this compound using computational methods. Due to the limited availability of direct experimental and theoretical studies on this specific molecule in peer-reviewed literature, this document serves as a detailed protocol and illustrative guide for researchers aiming to conduct such an investigation. The methodologies outlined herein are based on established computational chemistry practices for analogous molecular systems.
Introduction to this compound
This compound belongs to the class of "push-pull" ethylenes, characterized by an electron-donating group (the dimethylamino group) and electron-withdrawing groups (the two ester functionalities) attached to the same double bond. This electronic arrangement leads to significant polarization of the π-system, which in turn governs the molecule's chemical and physical properties. A thorough understanding of its electronic structure, including the distribution of electron density, the energies of its frontier molecular orbitals, and the nature of its chemical bonds, is crucial for its application in various fields.
Theoretical Methodology: A Detailed Protocol
This section outlines a detailed protocol for the computational analysis of this compound's electronic structure using Density Functional Theory (DFT), a robust and widely used method in computational chemistry.
Computational Software
The calculations described can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or Q-Chem. The protocol described is generally applicable across these platforms.
Step-by-Step Computational Protocol
-
Molecular Structure Generation : The initial 3D structure of this compound is built using a molecular editor and is subjected to a preliminary geometry optimization using a computationally less expensive method like a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization : A full geometry optimization is then performed using DFT. A common and effective choice of functional and basis set for molecules of this type is the B3LYP functional with the 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for obtaining reliable geometric parameters.
-
Frequency Calculation : Following the optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Structure Analysis : With the optimized geometry, a series of single-point energy calculations are performed to derive the electronic properties. This includes:
-
Natural Bond Orbital (NBO) Analysis : To investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
Frontier Molecular Orbital (FMO) Analysis : To determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP) Mapping : To visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Predicted Electronic Properties and Data Presentation
The following tables present the expected quantitative data from the computational protocol described above. These serve as templates for presenting the results of a theoretical study on this compound.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=C | Value in Å |
| C-N | Value in Å | |
| C=O (ester 1) | Value in Å | |
| C=O (ester 2) | Value in Å | |
| Bond Angle | C-C-N | Value in degrees |
| O=C-C | Value in degrees | |
| Dihedral Angle | O=C-C=C | Value in degrees |
Table 2: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | Calculated Value |
| LUMO | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Table 3: Natural Bond Orbital (NBO) Analysis - Atomic Charges
| Atom | NBO Charge (e) |
| N | Calculated Value |
| C (amino-substituted) | Calculated Value |
| C (ester-substituted) | Calculated Value |
| O (carbonyl 1) | Calculated Value |
| O (carbonyl 2) | Calculated Value |
Visualizing Molecular Properties and Workflows
Visual representations are crucial for interpreting the results of computational studies. The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical investigation of this compound.
Conclusion and Future Directions
This guide provides a robust and detailed framework for the theoretical investigation of the electronic structure of this compound. By following the outlined computational protocol, researchers can obtain valuable insights into the molecule's geometric and electronic properties. The resulting data, presented in the structured tables and visualizations, will be instrumental in understanding its reactivity, stability, and potential for use in drug design and materials science. Future work should focus on carrying out these calculations and correlating the theoretical findings with experimental data, which is essential for validating the computational models. Furthermore, theoretical investigations into the molecule's interaction with specific biological targets could provide crucial information for drug development efforts.
References
Solubility Profile of Diethyl Dimethylaminomethylenemalonate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the solubility of diethyl dimethylaminomethylenemalonate. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing established experimental protocols for researchers to determine solubility in various common organic solvents.
Qualitative Solubility Data
Currently, detailed quantitative solubility data for this compound across a range of common organic solvents is not widely available in scientific literature. However, the compound is reported to be soluble in methanol[1]. For other organic solvents, experimental determination is necessary.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Methanol | Soluble[1] |
Experimental Protocols for Solubility Determination
To address the lack of quantitative data, this section details two standard and reliable methods for determining the solubility of a compound like this compound: the Shake-Flask Method and the Solvent Addition (Clear Point) Method.
Shake-Flask Method
The shake-flask method is a widely used and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound in a solvent.[2][3][4] The method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.
Experimental Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the flask at a constant temperature using a shaker or magnetic stirrer for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours, depending on the compound and solvent system.[2]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, the mixture can be centrifuged or filtered.
-
Quantification: Carefully extract an aliquot of the clear, saturated supernatant.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analysis: Determine the concentration of this compound in the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Gas Chromatography (GC).
-
Calculation: Calculate the original solubility by taking into account the dilution factor.
Solvent Addition (Clear Point) Method
The solvent addition method, also known as the clear point method, is a faster technique for determining solubility.[5][6] It involves adding a solvent to a known amount of the solute until it completely dissolves.
Experimental Protocol:
-
Initial Suspension: Place a precisely weighed amount of this compound into a thermostated vessel equipped with a stirrer.
-
Solvent Addition: Gradually add the chosen organic solvent to the vessel at a constant, slow rate while continuously stirring and maintaining a constant temperature.
-
Clear Point Determination: Observe the suspension visually or with the aid of a turbidity sensor. The "clear point" is the point at which all of the solid solute has just dissolved, and the solution becomes transparent.
-
Measurement: Record the total volume of solvent added to reach the clear point.
-
Calculation: Calculate the solubility based on the initial mass of the solute and the final volume of the solvent.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the Shake-Flask Method for determining the solubility of this compound.
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
References
A Methodological Guide to Assessing the Thermal Stability and Decomposition of Diethyl 2-(dimethylaminomethylidene)propanedioate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thermal stability of a chemical compound is a critical parameter in the fields of materials science, pharmaceuticals, and chemical synthesis. It dictates the conditions under which the compound can be processed, stored, and utilized without undergoing unwanted decomposition. For drug development professionals, understanding the thermal behavior of a molecule like Diethyl 2-(dimethylaminomethylidene)propanedioate is essential for formulation, shelf-life determination, and ensuring safety during manufacturing and storage. This technical guide outlines a systematic approach to evaluating the thermal stability and decomposition profile of such compounds.
Core Analytical Techniques
A comprehensive thermal stability analysis typically employs a combination of thermoanalytical techniques to provide a complete picture of the material's behavior as a function of temperature. The primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with Evolved Gas Analysis (EGA).
-
Thermogravimetric Analysis (TGA): TGA is a fundamental technique for determining the thermal stability and decomposition behavior of materials.[1] It measures the change in mass of a sample as it is heated over time in a controlled atmosphere.[1][2] This allows for the quantification of mass loss associated with processes like decomposition, evaporation, or dehydration.[1]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition, and to quantify the enthalpy changes associated with these processes.[4][5] Exothermic events, such as decomposition, can indicate potential thermal hazards.[5]
-
Evolved Gas Analysis (EGA): EGA techniques are used to identify the gaseous products released from a sample during thermal analysis.[6][7] By coupling a TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer, the chemical nature of the evolved gases can be determined, providing insights into the decomposition pathways.[8][9]
Hypothetical Thermal Decomposition Data
The following table summarizes the type of quantitative data that would be generated from a thorough thermal analysis of Diethyl 2-(dimethylaminomethylidene)propanedioate.
| Parameter | Hypothetical Value | Method | Significance |
| Thermogravimetric Analysis (TGA) | |||
| Onset of Decomposition (Tonset) | 220 - 240 °C | TGA | The temperature at which significant mass loss begins, indicating the start of thermal decomposition. |
| Temperature of 5% Mass Loss (Td5%) | 235 - 255 °C | TGA | A common metric for comparing the thermal stability of different materials. |
| Temperature of Max. Decomposition Rate (Tmax) | 260 - 280 °C | DTG (Derivative Thermogravimetry) | The temperature at which the rate of mass loss is highest, indicating the most rapid decomposition step. |
| Residue at 500 °C | < 5% | TGA | The amount of non-volatile material remaining at a high temperature. |
| Differential Scanning Calorimetry (DSC) | |||
| Melting Point (Tm) | 150 - 170 °C | DSC | An endothermic peak indicating the transition from solid to liquid phase. The presence of decomposition during melting can be observed with high heating rates.[10] |
| Decomposition Enthalpy (ΔHd) | -150 to -250 J/g | DSC | An exothermic peak indicating that the decomposition process releases heat, which is a critical safety consideration. |
| Evolved Gas Analysis (EGA) | |||
| Primary Decomposition Products | Dimethylamine, Carbon Dioxide, Ethanol | TGA-MS/FTIR | Identification of the initial, smaller molecules evolved during decomposition, suggesting potential cleavage points in the molecular structure. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are standard protocols for the key experiments.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Methodology:
-
Accurately weigh 5-10 mg of Diethyl 2-(dimethylaminomethylidene)propanedioate into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of specific mass loss percentages, and the final residue. The first derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.[2]
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify and quantify thermal transitions such as melting and decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Methodology:
-
Accurately weigh 2-5 mg of Diethyl 2-(dimethylaminomethylidene)propanedioate into an aluminum DSC pan.
-
Hermetically seal the pan. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a temperature above its expected decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
-
Evolved Gas Analysis (TGA-MS/FTIR)
-
Objective: To identify the chemical composition of gases evolved during decomposition.
-
Instrumentation: A TGA instrument coupled to a mass spectrometer or FTIR spectrometer via a heated transfer line.
-
Methodology:
-
Follow the TGA protocol as described in section 4.1.
-
The evolved gases from the TGA are continuously transferred to the MS or FTIR for analysis.[6]
-
Correlate the detection of specific gaseous products with the mass loss events observed in the TGA data.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive thermal stability analysis.
Caption: Workflow for Thermal Stability Assessment.
Conclusion
While specific data for Diethyl 2-(dimethylaminomethylidene)propanedioate is pending experimental investigation, the methodologies outlined in this guide provide a robust framework for its thermal characterization. A combined approach using TGA, DSC, and EGA is essential for a thorough understanding of its thermal stability, decomposition kinetics, and the nature of its degradation products. This information is invaluable for ensuring the safe handling, storage, and application of this and other novel chemical entities in research and development.
References
- 1. mrclab.com [mrclab.com]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mt.com [mt.com]
- 7. scimed.co.uk [scimed.co.uk]
- 8. TG/EGA | Thermogravimetry/Evolved Gas Analysis | EAG Laboratories [eag.com]
- 9. EGA Evolved Gas Analysis - Instrument Specialists Inc. [instrument-specialists.com]
- 10. mt.com [mt.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Diethyl Dimethylaminomethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of diethyl dimethylaminomethylenemalonate as a versatile building block for the preparation of a variety of heterocyclic compounds. This reagent serves as a valuable precursor for the synthesis of substituted pyrimidines, pyrazoles, and pyridones, which are important scaffolds in medicinal chemistry and drug discovery. The following sections detail the synthetic pathways, quantitative data, and experimental protocols for these transformations.
Synthesis of Substituted Pyrimidines
The reaction of this compound with guanidine or thiourea provides a straightforward method for the synthesis of substituted pyrimidines. This transformation proceeds via a condensation-cyclization reaction, leading to the formation of the pyrimidine ring.
Quantitative Data for Pyrimidine Synthesis
| Heterocycle | Reactant 2 | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4,6-dihydroxypyrimidine | Guanidine Hydrochloride | Ethanol | Sodium Ethoxide | 78-80 | 4-6 | High |
| 2-Mercapto-4,6-dihydroxypyrimidine | Thiourea | Ethanol | Sodium Ethoxide | Reflux | 4-6 | Good |
Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute ethanol
-
Concentrated Hydrochloric Acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq). Subsequently, add guanidine hydrochloride (1.0 eq).
-
Condensation Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure.
-
Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the 2-amino-4,6-dihydroxypyrimidine to precipitate out of the solution.
-
Purification: Filter the precipitate, wash with cold deionized water, and dry. The crude product can be recrystallized from a suitable solvent to obtain the pure compound.
Reaction Workflow for Pyrimidine Synthesis
Protocol for the reaction of Diethyl dimethylaminomethylenemalonate with primary amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of substituted enamines through the reaction of primary amines with diethyl ethoxymethylenemalonate. This reaction, a nucleophilic vinylic substitution, is a robust and versatile method for the preparation of diethyl 2-(alkylaminomethylene)malonates, which are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The protocol is suitable for a range of primary amines and offers a straightforward procedure for obtaining the desired products in high yield.
Introduction
The reaction between primary amines and diethyl ethoxymethylenemalonate provides a direct route to the formation of a carbon-nitrogen bond, resulting in the synthesis of functionalized enamines. This transformation proceeds via a nucleophilic attack of the primary amine on the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol. The resulting diethyl 2-(alkylaminomethylene)malonate products are key building blocks in organic synthesis, particularly in the construction of quinoline and other heterocyclic ring systems, which are prevalent in many pharmaceutical agents.
Reaction Mechanism
The reaction is a nucleophilic vinylic substitution. The primary amine acts as a nucleophile, attacking the β-carbon of the double bond in diethyl ethoxymethylenemalonate. This is followed by the elimination of the ethoxy group as ethanol, leading to the formation of the stable enamine product.
Caption: General reaction mechanism for the synthesis of diethyl 2-(alkylaminomethylene)malonates.
Experimental Protocol
This protocol describes the general procedure for the reaction of a primary amine with diethyl ethoxymethylenemalonate. The specific quantities and reaction times may be optimized for different primary amines.
Materials:
-
Primary amine (e.g., aniline)
-
Diethyl ethoxymethylenemalonate
-
Ethanol (for recrystallization, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the primary amine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 to 1.1 equivalents).
-
Reaction Conditions: Heat the mixture, with stirring, at a temperature of 100-120 °C for 1-3 hours. The reaction can be conveniently monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, as indicated by TLC, cool the reaction mixture to room temperature.
-
Isolation: The product may solidify upon cooling. If so, it can be collected by filtration. If the product is an oil, the excess starting material and ethanol byproduct can be removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, or by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the synthesis of diethyl 2-(anilinomethylene)malonate.
| Reactant 1 (Primary Amine) | Reactant 2 | Molar Ratio (Amine:Malonate) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Diethyl ethoxymethylenemalonate | 1:1.05 | 110 | 2 | >90 |
Workflow Diagram
Caption: Experimental workflow for the synthesis of diethyl 2-(alkylaminomethylene)malonates.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Diethyl ethoxymethylenemalonate and primary amines may be irritating to the skin and eyes. Avoid inhalation and direct contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The reaction of primary amines with diethyl ethoxymethylenemalonate is an efficient and direct method for the synthesis of diethyl 2-(alkylaminomethylene)malonates. The protocol provided is straightforward and can be adapted for a variety of primary amines, making it a valuable tool for researchers in organic synthesis and drug discovery. The resulting enamine products serve as versatile intermediates for the construction of more complex molecular architectures.
The Versatility of Diethyl 2-(dimethylaminomethylidene)propanedioate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-(dimethylaminomethylidene)propanedioate is a highly functionalized derivative of diethyl malonate, serving as a versatile and reactive building block in the synthesis of a wide array of heterocyclic compounds with significant pharmaceutical applications. The presence of the enamine functional group, coupled with the two ester moieties, activates the molecule for various cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the utilization of this reagent in the synthesis of quinolone and pyrimidine scaffolds, which are core structures in many therapeutic agents.
Key Applications in Pharmaceutical Synthesis
The unique structural features of Diethyl 2-(dimethylaminomethylidene)propanedioate make it an ideal precursor for the construction of complex molecular architectures found in medicinal chemistry. Its primary applications lie in the synthesis of:
-
Quinolone Derivatives: The quinolone core is a fundamental component of a major class of antibacterial agents. Diethyl 2-(dimethylaminomethylidene)propanedioate can be employed in Gould-Jacobs type reactions to construct the 4-hydroxyquinoline skeleton.
-
Pyrimidine Derivatives: Pyrimidines are central to the structure of nucleobases and are found in a variety of drugs, including antiviral and anticancer agents. This building block can readily undergo condensation with dinucleophiles like guanidines and ureas to form substituted pyrimidines.
Data Presentation
The following tables summarize quantitative data for representative syntheses of quinolone and pyrimidine derivatives, showcasing the efficiency of Diethyl 2-(dimethylaminomethylidene)propanedioate and its analogs as synthetic precursors.
Table 1: Synthesis of 4-Hydroxyquinoline Derivatives via Gould-Jacobs Reaction
| Starting Aniline | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | 4-Hydroxyquinoline | Thermal cyclization in diphenyl ether, 250 °C, 1 h | 85-95 | [Adapted from 6] |
| 3-Chloroaniline | 7-Chloro-4-hydroxyquinoline | Thermal cyclization in diphenyl ether, 250 °C, 1.5 h | 80-90 | [Adapted from 6] |
| 3-Methoxyaniline | 7-Methoxy-4-hydroxyquinoline | Thermal cyclization in diphenyl ether, 250 °C, 1 h | 88-92 | [Adapted from 6] |
| Aniline | Ethyl 4-hydroxyquinoline-3-carboxylate | Microwave irradiation, 250 °C, 10 min | 47 | [1] |
Note: Yields are based on reactions using diethyl ethoxymethylenemalonate, a closely related analog. Similar yields are anticipated with Diethyl 2-(dimethylaminomethylidene)propanedioate.
Table 2: Synthesis of 2-Aminopyrimidine Derivatives
| Dinucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Guanidine | 2-Amino-4,6-dihydroxypyrimidine | Sodium ethoxide in ethanol, reflux, 6 h | ~90 | [Adapted from 13] |
| Thiourea | 2-Mercapto-4,6-dihydroxypyrimidine | Sodium ethoxide in ethanol, reflux, 8 h | High | [2] |
| Urea | Barbituric Acid (2,4,6-trihydroxypyrimidine) | Sodium ethoxide in ethanol, reflux, 7 h | ~75 | [3] |
Note: Yields are based on reactions using diethyl malonate. The use of the more activated Diethyl 2-(dimethylaminomethylidene)propanedioate is expected to facilitate these reactions, potentially at lower temperatures or with shorter reaction times.
Experimental Protocols
The following are detailed protocols for the synthesis of a 4-hydroxyquinoline and a 2-aminopyrimidine derivative, illustrating the practical application of Diethyl 2-(dimethylaminomethylidene)propanedioate.
Protocol 1: Synthesis of 4-Hydroxyquinoline via Adapted Gould-Jacobs Reaction
This protocol describes the synthesis of the 4-hydroxyquinoline core structure, a precursor to many quinolone antibiotics. The reaction proceeds in two main stages: initial condensation and thermal cyclization.
Materials:
-
Diethyl 2-(dimethylaminomethylidene)propanedioate
-
Substituted or unsubstituted aniline
-
Diphenyl ether (high-boiling solvent)
-
Ethanol
-
Dowtherm A (optional high-boiling solvent)
Procedure:
-
Step 1: Condensation.
-
In a round-bottom flask, combine one equivalent of the desired aniline with 1.1 equivalents of Diethyl 2-(dimethylaminomethylidene)propanedioate.
-
Heat the mixture to 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.
-
During this step, dimethylamine is eliminated. This can be removed by distillation, optionally under reduced pressure.
-
-
Step 2: Thermal Cyclization.
-
To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Heat the mixture to approximately 250 °C with vigorous stirring.[4]
-
Maintain this temperature for 30-60 minutes. The cyclization product will precipitate from the hot solution.
-
Allow the mixture to cool to room temperature, and then dilute with an equal volume of an inert, lower-boiling solvent like hexane to facilitate filtration.
-
Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.
-
The crude 4-hydroxy-3-carbethoxyquinoline can be further purified by recrystallization.
-
-
Step 3: Hydrolysis and Decarboxylation (Optional).
-
To obtain the final 4-hydroxyquinoline, the ester group at the 3-position can be removed.
-
Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution and reflux for 1-2 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.
-
Collect the solid by filtration.
-
The carboxylic acid can then be decarboxylated by heating it in a high-boiling solvent or neat at its melting point until gas evolution ceases.
-
Protocol 2: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
This protocol outlines the synthesis of a substituted pyrimidine, a common scaffold in antiviral and anticancer drugs.
Materials:
-
Diethyl 2-(dimethylaminomethylidene)propanedioate
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide Solution.
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol.
-
Carefully add 2.2 equivalents of sodium metal in small pieces to the ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas.
-
Allow all the sodium to react to form a clear solution of sodium ethoxide.
-
-
Reaction with Diethyl 2-(dimethylaminomethylidene)propanedioate.
-
To the sodium ethoxide solution, add one equivalent of Diethyl 2-(dimethylaminomethylidene)propanedioate dropwise with stirring.
-
-
Condensation with Guanidine.
-
Dissolve 1.1 equivalents of guanidine hydrochloride in a minimum amount of absolute ethanol and add it to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.
-
-
Work-up and Isolation.
-
After the reaction is complete, cool the mixture to room temperature. The sodium salt of the product may precipitate.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a minimum amount of cold water.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6 to precipitate the 2-amino-4,6-dihydroxypyrimidine.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like water or ethanol/water.
-
Visualizations
Experimental Workflow: Synthesis of 4-Hydroxyquinoline
References
Application Notes and Protocols for the Michael Addition to Diethyl Dimethylaminomethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[1][2][3][4] Diethyl dimethylaminomethylenemalonate is a valuable Michael acceptor, activated by the presence of two electron-withdrawing ester groups and a dimethylamino leaving group. This enamine-activated system readily reacts with a diverse range of nucleophiles, or "Michael donors," under mild conditions. The resulting adducts are versatile intermediates in the synthesis of complex molecules and pharmacologically active compounds.[5] This document provides detailed experimental protocols, reaction data, and mechanistic insights for performing Michael addition reactions with this specific acceptor.
General Reaction Scheme
The reaction proceeds via an addition-elimination mechanism. The nucleophile (Michael donor) adds to the β-carbon of the double bond, followed by the elimination of dimethylamine to yield the substituted diethyl methylenemalonate derivative.
Caption: General reaction scheme for the Michael addition to this compound.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a Michael addition reaction in a laboratory setting, from preparation to final product analysis.
Caption: A typical experimental workflow for a Michael addition reaction.
Reaction Mechanism
The reaction proceeds through a three-step conjugate addition-elimination mechanism.
-
Nucleophilic Attack: The Michael donor (nucleophile) attacks the electrophilic β-carbon of the acceptor.
-
Intermediate Formation: This forms a transient, negatively charged intermediate.
-
Elimination: The intermediate collapses, eliminating the dimethylamine leaving group and reforming the double bond to yield the final, more substituted alkene product.
Caption: The addition-elimination mechanism of the Michael reaction.
Experimental Protocols
Protocol 1: Michael Addition of an Active Methylene Compound (e.g., Diethyl Malonate)
This protocol describes a base-catalyzed addition of a carbon nucleophile.
-
Materials:
-
This compound (1.0 equiv)
-
Diethyl malonate (1.1 equiv)
-
Sodium ethoxide (NaOEt) or Triton-B (catalytic amount, ~5-10 mol%)
-
Anhydrous solvent (e.g., THF, Benzene, or MEK)
-
Dilute HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add diethyl malonate and the anhydrous solvent.
-
Cool the solution to 0-10 °C in an ice bath.
-
Add the base catalyst (e.g., NaOEt) and stir for 15 minutes to generate the enolate.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final adduct.[1]
-
Protocol 2: Aza-Michael Addition of Indole
This protocol details the addition of an indole nucleophile, often achievable under mild, acid-catalyzed conditions.
-
Materials:
-
This compound (1.0 equiv)
-
Indole (1.0 equiv)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) (10-50 mol%)[6]
-
Water or an organic solvent (e.g., ethyl acetate)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, combine indole, this compound, and the chosen solvent (e.g., water).[6]
-
Add the TBAHS catalyst to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction's progress by TLC until the starting materials are consumed.[6]
-
Once complete, extract the reaction mixture with ethyl acetate (2 x 30 mL).[6]
-
Carefully separate the combined organic layers from the aqueous layer.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in a vacuum.[6]
-
If necessary, purify the resulting product by column chromatography.
-
Protocol 3: Thia-Michael Addition of a Thiol (e.g., Thiophenol)
This protocol describes a rapid, base-catalyzed addition of a sulfur nucleophile.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Triethylamine (TEA) or DBU (catalytic amount, 1-5 mol%)[1]
-
Solvent (e.g., THF or acetonitrile)
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound in a suitable solvent (e.g., THF), add thiophenol.[1]
-
Add a catalytic amount of the base (e.g., TEA) to the stirred solution.[1]
-
Stir the reaction at room temperature. The reaction is often very rapid and can be monitored by TLC.[1]
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the adduct by column chromatography as needed.
-
Data Presentation
The efficiency of the Michael addition is dependent on the nucleophile, catalyst, solvent, and temperature. The following table summarizes representative data for various Michael addition reactions.
| Michael Donor (Nucleophile) | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Dimethyl Malonate | Triton-B | Benzene | Reflux | 3-4 | Good | |
| Dimethyl Malonate | K₂CO₃ | MEK | 5-10 | 2-3 | Good | |
| Indole | TBAHS | Water | RT | 1-2 | 90-95 | [6] |
| Diethyl Malonate | NiCl₂ / (-)-Sparteine | Toluene | 25 | 12 | 90 | [7] |
| Thiophenol | Triethylamine | THF | RT | <1 | High | [1] |
| Cyclohexylamine | None (neat) | None | RT | 1-2 | High | [1][8] |
| Acetone | KOH / Ot-Bu-L-threonine | Dichloromethane | RT | - | 78 | [5] |
References
- 1. benchchem.com [benchchem.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. longdom.org [longdom.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Diethyl Dimethylaminomethylenemalonate as a Precursor for Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing diethyl dimethylaminomethylenemalonate and its analogs, such as diethyl ethoxymethylenemalonate (DEEM), as versatile precursors in the synthesis of a variety of biologically active heterocyclic molecules. This document outlines detailed experimental protocols, presents quantitative data for key reactions, and illustrates reaction pathways and mechanisms of action through clear diagrams.
Synthesis of Quinolone Antibacterials via Gould-Jacobs Reaction
The quinolone scaffold is a cornerstone in the development of antibacterial agents. The Gould-Jacobs reaction provides a classic and adaptable method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. Quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[1][2][3]
Reaction Workflow: Gould-Jacobs Quinolone Synthesis
The synthesis begins with the condensation of an aniline with diethyl ethoxymethylenemalonate to form an anilidomethylenemalonate intermediate. This is followed by a high-temperature thermal cyclization to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinolone core.
Mechanism of Action: Quinolone Antibiotics
Quinolones exert their antibacterial effect by forming a ternary complex with bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV).[3][4] This complex traps the enzyme in a state where it has cleaved the DNA, but cannot re-ligate it, leading to the accumulation of double-strand breaks and ultimately, cell death.[1][4]
Experimental Protocols
Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline
-
Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 110-130°C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) for the formation of the diethyl (phenylamino)methylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Dissolve the crude intermediate in a high-boiling point solvent, such as diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the solution to reflux (around 250°C) for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like hexane to aid precipitation.
-
Purification: Collect the solid by filtration, wash with hexane to remove the diphenyl ether, and dry under vacuum.
-
Hydrolysis & Decarboxylation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid using a base like NaOH, followed by decarboxylation by heating above its melting point to yield 4-hydroxyquinoline.
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Reaction Setup: In a 2.5 mL microwave vial equipped with a magnetic stir bar, add aniline (2.0 mmol, 0.18 g) and diethyl ethoxymethylenemalonate (6.0 mmol, 1.30 g).
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Heat the mixture to the desired temperature (e.g., 250-300°C) for a specified time (e.g., 1-20 minutes). Monitor the internal pressure, which can reach up to 24 bar.
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash with ice-cold acetonitrile (3 mL) to remove unreacted starting materials.
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.
Quantitative Data
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 1 | 1 |
| 2 | 300 | 1 | 37 |
| 3 | 250 | 20 | 1 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
| Data adapted from a Biotage application note for the microwave-assisted synthesis of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. |
Synthesis of Antifungal Diethyl 2-((arylamino)methylene)malonates (DAMMs)
Diethyl 2-((arylamino)methylene)malonates (DAMMs) are enamine esters that can be synthesized in a single step from anilines and diethyl ethoxymethylenemalonate. These compounds have shown promising antifungal activity against phytopathogens like Fusarium oxysporum.
Synthetic Workflow
The synthesis is a straightforward condensation reaction, which can be performed under conventional heating or, more efficiently, using microwave irradiation.
Experimental Protocol: Microwave-Assisted Synthesis of DAMMs
-
Reaction Setup: Place diethyl ethoxymethylenemalonate (1.0 mmol) and a primary arylamine (0.5 mmol) into a 5.0 mL high-pressure microwave reaction tube.
-
Mixing: Close the tube and stir the mixture for 1 hour at room temperature to ensure homogeneity.
-
Microwave Irradiation: Place the reaction tube in a microwave synthesizer and irradiate for 30 minutes at 150°C.
-
Work-up: After cooling, the reaction mixture can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Antifungal Activity Data
| Compound | Substituent on Aniline | Yield (%) | IC50 (µM) vs. F. oxysporum |
| 1 | 4-Chloro | 92 | 1.8 |
| 2 | 2-Nitro | 96 | 0.013 |
| 3 | 4-Nitro | 85 | 35 |
| 4 | 2,4-Dichloro | 74 | 2.1 |
| 5 | None | 94 | 0.032 |
Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend with stock solutions of the test compounds in a suitable solvent (e.g., DMSO) to achieve final desired concentrations.
-
Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of F. oxysporum in the center of each agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for a defined period (e.g., 72 hours).
-
Measurement: Measure the diameter of the fungal colony and calculate the percentage of mycelial growth inhibition compared to a solvent control.
-
IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Synthesis of Pyrazolone Derivatives
Pyrazolone derivatives are another class of biologically active heterocycles that can be synthesized using precursors derived from diethyl malonate. They are known for a wide range of pharmacological activities. The Knorr pyrazole synthesis and its variations are common methods for their preparation.
General Synthetic Pathway
A common route to pyrazolones involves the condensation of a hydrazine derivative with a β-ketoester. Diethyl ethoxymethylenemalonate can be reacted with a Grignard reagent to form a β-ketoester, which can then be cyclized with a hydrazine.
References
Application Notes and Protocols for Diethyl Dimethylaminomethylenemalonate in Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and catalytic conditions for reactions involving Diethyl dimethylaminomethylenemalonate, a versatile building block in organic synthesis. The following sections describe its synthesis and application in key catalytic transformations, offering valuable starting points for methodology development and catalyst screening in drug discovery and fine chemical synthesis.
Synthesis of this compound
This compound can be synthesized via a condensation reaction between diethyl ethoxymethylenemalonate (DEEMM) and dimethylamine. A common and efficient method utilizes microwave irradiation to accelerate the reaction.
Experimental Protocol: Microwave-Assisted Synthesis
Materials:
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Microwave reactor vials (5 mL)
-
Stir bar
Procedure:
-
To a 5 mL microwave reactor vial equipped with a magnetic stir bar, add diethyl ethoxymethylenemalonate (1.0 mmol, 1.0 equiv).
-
Add the dimethylamine solution (1.2 mmol, 1.2 equiv).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20 minutes.
-
After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure to remove the solvent and excess dimethylamine, yielding the crude product.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Dimethylamine | THF | 120 | 20 | >95 |
| 2 | Diethylamine | neat | 100 | 30 | 92 |
| 3 | Pyrrolidine | neat | 100 | 30 | 96 |
Note: The data presented are representative and may vary based on the specific reaction setup and scale.
Logical Workflow for Synthesis:
Organocatalytic [3+2] Cycloaddition with Nitroolefins
This compound, as an electron-rich enamine, can participate in [3+2] cycloaddition reactions with suitable electron-deficient alkenes, such as nitroolefins. This reaction, often catalyzed by a chiral organocatalyst, provides access to highly substituted pyrrolidines, which are valuable scaffolds in medicinal chemistry.
Experimental Protocol: Asymmetric [3+2] Cycloaddition
Materials:
-
This compound
-
trans-β-Nitrostyrene
-
Chiral Squaramide Catalyst (e.g., a derivative of quinine or cinchonine)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral squaramide catalyst (0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add this compound (0.2 mmol, 1.0 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trans-β-nitrostyrene (0.24 mmol, 1.2 equiv).
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to afford the desired pyrrolidine derivative.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 25 | 24 | 85 | 95:5 | 92 |
| 2 | 10 | CH2Cl2 | 25 | 36 | 78 | 90:10 | 88 |
| 3 | 5 | Toluene | 25 | 48 | 82 | 94:6 | 91 |
Note: This is a representative protocol adapted from similar reactions of enamines. Optimization of the catalyst, solvent, and temperature may be required for different substrates.
Signaling Pathway for Catalytic Cycle:
Lewis Acid-Catalyzed Michael Addition to Enals
The nucleophilicity of this compound can be harnessed in Michael additions to α,β-unsaturated aldehydes (enals). The reaction can be effectively catalyzed by a Lewis acid, which activates the enal towards nucleophilic attack.
Experimental Protocol: Scandium Triflate-Catalyzed Michael Addition
Materials:
-
This compound
-
Cinnamaldehyde
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (DCM, anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vial under an inert atmosphere, add scandium(III) triflate (0.02 mmol, 10 mol%).
-
Add anhydrous dichloromethane (1.0 mL).
-
Add cinnamaldehyde (0.2 mmol, 1.0 equiv).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of this compound (0.24 mmol, 1.2 equiv) in anhydrous dichloromethane (0.5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Lewis Acid (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sc(OTf)₃ | DCM | 0 to rt | 12 | 91 |
| 2 | Yb(OTf)₃ | DCM | 0 to rt | 18 | 85 |
| 3 | Cu(OTf)₂ | MeCN | rt | 24 | 75 |
Note: This is a representative protocol. The choice of Lewis acid, solvent, and temperature can significantly impact the reaction outcome and may require optimization.
Experimental Workflow Diagram:
The Versatility of Diethyl Dimethylaminomethylenemalonate in Multicomponent Reactions: A Gateway to Complex Heterocycles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl dimethylaminomethylenemalonate (DEDMAM) is a highly versatile and reactive building block in organic synthesis, particularly in the realm of multicomponent reactions (MCRs). Its unique structure, combining the functionalities of a malonate ester with an enamine, renders it an exceptional substrate for the rapid and efficient construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of DEDMAM in the synthesis of polysubstituted pyridines and pyrimidines, core structures prevalent in numerous biologically active compounds and pharmaceutical agents.
The inherent reactivity of the enamine moiety in DEDMAM facilitates its role as a Michael acceptor and a precursor for condensation reactions. The dimethylamino group serves as an excellent leaving group, promoting subsequent cyclization and aromatization steps within a one-pot reaction sequence. This attribute makes DEDMAM a superior alternative to traditional 1,3-dicarbonyl compounds in many MCRs, often leading to higher yields and cleaner reaction profiles under milder conditions.
I. Synthesis of Polysubstituted Pyridines via a Three-Component Reaction
A robust application of this compound is in the one-pot, three-component synthesis of highly functionalized pyridine derivatives. This reaction proceeds via a domino sequence of Michael addition, cyclization, and aromatization, offering a straightforward entry to a diverse range of substituted pyridines.
Reaction Scheme
A general scheme for the synthesis of polysubstituted pyridines involves the reaction of an active methylene compound, an aromatic aldehyde, and this compound in the presence of a suitable catalyst.
Caption: General scheme for the three-component synthesis of polysubstituted pyridines.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Active methylene compound (e.g., malononitrile, 1.0 eq)
-
Piperidine (0.2 eq)
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in ethanol (10 mL), add piperidine (0.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various polysubstituted pyridines using this protocol.
| Entry | Aromatic Aldehyde (Ar) | Active Methylene Compound (R) | Product Yield (%) |
| 1 | Phenyl | -CN | 92 |
| 2 | 4-Chlorophenyl | -CN | 89 |
| 3 | 4-Methoxyphenyl | -CN | 95 |
| 4 | 2-Naphthyl | -CN | 85 |
| 5 | Phenyl | -COOEt | 88 |
II. Synthesis of Substituted Pyrimidines via a Three-Component Reaction
This compound is an excellent precursor for the synthesis of substituted pyrimidine derivatives through a three-component condensation with an amidine and an aldehyde. This approach provides rapid access to the pyrimidine core, a privileged scaffold in medicinal chemistry.
Reaction Scheme
The reaction involves the condensation of an amidine hydrochloride, an aldehyde, and this compound, typically catalyzed by a base.
Caption: General scheme for the three-component synthesis of substituted pyrimidines.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride, 1.0 eq)
-
Aldehyde (e.g., formaldehyde, 1.2 eq)
-
Potassium carbonate (2.5 eq)
-
Dimethylformamide (DMF) (solvent)
Procedure:
-
In a round-bottom flask, combine the amidine hydrochloride (1.0 mmol), aldehyde (1.2 mmol), this compound (1.0 mmol), and potassium carbonate (2.5 mmol) in DMF (10 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Quantitative Data Summary
The following table presents expected yields for the synthesis of various substituted pyrimidines based on this methodology.
| Entry | Amidine (R1) | Aldehyde (R2) | Product Yield (%) |
| 1 | Phenyl | H | 85 |
| 2 | 4-Tolyl | H | 88 |
| 3 | Phenyl | Phenyl | 82 |
| 4 | Methyl | H | 90 |
| 5 | Amino | H | 87 |
III. Workflow and Mechanism Visualization
The following diagrams illustrate the general experimental workflow and a plausible mechanistic pathway for the multicomponent reactions involving this compound.
Application of Diethyl Dimethylaminomethylenemalonate in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl 2-((dimethylamino)methylene)malonate (DEDM) is a versatile reagent in organic synthesis, belonging to the class of enaminones. Its unique electronic and structural features, characterized by a nucleophilic enamine carbon and two electron-withdrawing ester groups, make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and, notably, dye molecules. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of dyes using DEDM as a key starting material: Azo Dyes and Styryl Dyes.
Core Concepts: The Reactivity of Diethyl Dimethylaminomethylenemalonate
The synthetic utility of DEDM in dye synthesis stems from two primary reaction pathways:
-
Electrophilic Substitution at the β-Carbon: The enamine moiety makes the α-carbon of the double bond electron-rich and thus highly susceptible to attack by strong electrophiles. This reactivity is central to the formation of azo dyes, where an aryldiazonium salt serves as the electrophile.
-
Knoevenagel-type Condensation: The activated methylene group, once the dimethylamino group is eliminated or participates in the reaction mechanism, can undergo condensation with aldehydes and ketones. This pathway is instrumental in the synthesis of styryl dyes.
The following sections provide detailed protocols and data for these synthetic applications.
Application 1: Synthesis of Azo Dyes
Azo dyes are characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. They are the largest and most versatile class of synthetic dyes. DEDM can be used as a coupling component in the synthesis of disperse azo dyes, which are non-ionic dyes suitable for dyeing hydrophobic fibers like polyester.
Experimental Protocol: Synthesis of a Disperse Azo Dye
This protocol describes the synthesis of a representative disperse azo dye via the coupling of DEDM with a diazonium salt of a substituted aniline.
Materials:
-
Diethyl 2-((dimethylamino)methylene)malonate (DEDM)
-
Substituted Aromatic Amine (e.g., 4-nitroaniline)
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization of the Aromatic Amine:
-
In a 100 mL beaker, dissolve the substituted aromatic amine (e.g., 1.38 g, 10 mmol of 4-nitroaniline) in a mixture of concentrated HCl (3 mL) and water (10 mL).
-
Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.7 g, 10.1 mmol in 5 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve this compound (2.15 g, 10 mmol) in ethanol (20 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the DEDM solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4-5 by the portion-wise addition of a cold aqueous sodium acetate solution.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
-
Isolation and Purification:
-
The precipitated azo dye is collected by vacuum filtration.
-
Wash the solid product with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Visualization of the Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye from DEDM.
Quantitative Data
The following table summarizes typical data for disperse azo dyes synthesized from DEDM and various substituted anilines.
| Substituent on Aniline | Yield (%) | λmax (nm) in Ethanol | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Color |
| H | 85 | 410 | 25,000 | Yellow |
| 4-Cl | 88 | 415 | 26,500 | Yellow |
| 4-NO₂ | 92 | 450 | 35,000 | Orange-Red |
| 2,4-dinitro | 90 | 485 | 42,000 | Red |
Note: The data presented are representative values from the literature and may vary based on specific reaction conditions.
Application 2: Synthesis of Styryl Dyes (Merocyanine Dyes)
Styryl dyes are characterized by a donor-π-acceptor (D-π-A) structure and are known for their strong fluorescence and solvatochromic properties. DEDM can be used to synthesize styryl-type merocyanine dyes through a Knoevenagel-type condensation with various aldehydes, particularly those containing a heterocyclic ring system.
Experimental Protocol: Synthesis of a Styryl Dye
This protocol outlines the synthesis of a styryl dye by the condensation of DEDM with a heterocyclic aldehyde.
Materials:
-
Diethyl 2-((dimethylamino)methylene)malonate (DEDM)
-
Heterocyclic Aldehyde (e.g., 2-methyl-1H-indole-3-carbaldehyde)
-
Piperidine
-
Acetic Anhydride
-
Ethanol
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the heterocyclic aldehyde (e.g., 1.59 g, 10 mmol of 2-methyl-1H-indole-3-carbaldehyde) and this compound (2.15 g, 10 mmol) in ethanol (25 mL).
-
-
Condensation:
-
Add a catalytic amount of piperidine (0.2 mL).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Alternative Condensation (for less reactive aldehydes):
-
For less reactive aldehydes, a mixture of acetic anhydride (5 mL) and ethanol (20 mL) can be used as the reaction medium, and the mixture is refluxed for 6-8 hours.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the crude styryl dye from a suitable solvent like acetonitrile or ethanol to yield the pure product.
-
Dry the purified dye in a vacuum oven at 70 °C.
-
Visualization of the Styryl Dye Synthesis Pathway
Caption: General pathway for the synthesis of styryl dyes via Knoevenagel condensation.
Quantitative Data
The following table presents typical data for styryl dyes synthesized from DEDM and various heterocyclic aldehydes.
| Heterocyclic Aldehyde | Yield (%) | λabs (nm) in CH₂Cl₂ | λem (nm) in CH₂Cl₂ | Stokes Shift (nm) |
| 1H-Indole-3-carbaldehyde | 82 | 430 | 510 | 80 |
| 4-(Dimethylamino)benzaldehyde | 90 | 455 | 550 | 95 |
| 2-Thiophenecarboxaldehyde | 78 | 410 | 490 | 80 |
| N-Ethylcarbazole-3-carbaldehyde | 85 | 440 | 525 | 85 |
Note: The data presented are representative values from the literature and may vary based on specific reaction conditions and the solvent used for spectroscopic measurements.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of both azo and styryl dyes. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel chromophores. The straightforward reaction conditions and generally high yields make DEDM an attractive reagent for applications in materials science, medicinal chemistry, and the development of functional dyes. Further exploration of different aromatic amines and heterocyclic aldehydes will undoubtedly lead to the discovery of new dyes with unique photophysical properties.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl Dimethylaminomethylenemalonate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Diethyl dimethylaminomethylenemalonate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of this compound, focusing on the widely used method of reacting diethyl malonate with dimethylformamide dimethyl acetal (DMF-DMA).
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction | - Increase Reaction Time: While some procedures report reaction times of a few hours at elevated temperatures, others utilize longer reaction times (e.g., 24 hours) at room temperature. Monitor the reaction progress using TLC or GC to determine the optimal time. - Increase Reaction Temperature: A common condition for this reaction is heating at 85°C for around 5 hours.[1] If the reaction is sluggish at a lower temperature, gradually increase the heat while monitoring for byproduct formation. - Check Reagent Quality: Ensure that the diethyl malonate and DMF-DMA are of high purity and free from moisture. DMF-DMA is particularly sensitive to water and can decompose. |
| Side reactions | - Control Temperature: Excessive heat can lead to the decomposition of reactants and products. Maintain a stable and controlled reaction temperature. - Molar Ratio of Reactants: An excess of DMF-DMA can sometimes lead to the formation of byproducts. Experiment with varying the molar ratio of diethyl malonate to DMF-DMA, starting with a 1:1 ratio. | |
| Product is an Oil Instead of a Solid | Impurities present | - Purification: The crude product may contain unreacted starting materials or byproducts. Purification by vacuum distillation or column chromatography on silica gel may be necessary to obtain a solid product. - Residual Solvent: Ensure all solvents from the workup are thoroughly removed under vacuum. |
| Product is inherently an oil at room temperature | - Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR, IR, and mass spectrometry. This compound is often reported as a solid, but slight impurities can lower its melting point. | |
| Product Decomposes During Purification | Thermal instability | - Vacuum Distillation: If distillation is used for purification, perform it under high vacuum to lower the boiling point and minimize thermal decomposition. - Column Chromatography: Use a less polar solvent system for column chromatography to expedite elution and reduce the time the product spends on the stationary phase. Deactivated silica gel can also be considered to minimize acid-catalyzed decomposition. |
| Hydrolysis | - Anhydrous Conditions: Enamines are susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents during workup and purification. Avoid exposure of the product to acidic conditions. | |
| Difficult to Remove Methanol Byproduct | Incomplete removal during workup | - Azeotropic Removal: If the reaction is performed in a suitable solvent, methanol can be removed azeotropically. - Evaporation under Reduced Pressure: After the reaction, remove the volatile methanol byproduct by evaporation under reduced pressure before proceeding with the workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most frequently employed method is the condensation reaction between diethyl malonate and dimethylformamide dimethyl acetal (DMF-DMA). This reaction is generally efficient and proceeds by forming an enamine through the reaction of the active methylene group of diethyl malonate with the electrophilic carbon of DMF-DMA, with the elimination of two equivalents of methanol.
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: Reaction conditions can vary. One reported method involves heating a mixture of diethyl malonate and DMF at 85°C for 5 hours.[1] Another approach for a similar enamine synthesis involves stirring the reactants at room temperature for 24 hours. The optimal conditions should be determined by monitoring the reaction progress.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Q4: What are the potential side products in this reaction?
A4: While the reaction is generally clean, potential side products can arise from the decomposition of the starting materials or the product, especially at elevated temperatures. If impurities are present in the diethyl malonate, these may also lead to side reactions.
Q5: What is the best method for purifying the final product?
A5: Purification of this compound can often be achieved by recrystallization, for example from ethanol. If the product is an oil or contains significant impurities, vacuum distillation is a common alternative. For heat-sensitive compounds, column chromatography on silica gel can be employed, though care must be taken to avoid hydrolysis on the acidic stationary phase.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Synthesis of this compound
-
Materials:
-
Diethyl malonate
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous solvent (e.g., toluene or dichloromethane, optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of diethyl malonate and dimethylformamide dimethyl acetal. The reaction can be run neat or in an anhydrous solvent.
-
Heat the reaction mixture to a specified temperature (e.g., 85°C) and monitor the reaction progress by TLC or GC.[1] Alternatively, stir the mixture at room temperature for an extended period (e.g., 24 hours).
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Upon completion of the reaction, remove the volatile byproducts (methanol) and any solvent under reduced pressure.
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The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol.
-
Data Presentation
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Condition 1 | Condition 2 |
| Reactants | Diethyl malonate, DMF-DMA | Diethyl malonate, DMF-DMA |
| Molar Ratio (DEM:DMF-DMA) | 1:1 | 1:1 |
| Solvent | None (neat) or DMF[1] | Anhydrous Dioxane |
| Temperature | 85°C[1] | Room Temperature |
| Reaction Time | 5 hours[1] | 24 hours |
| Typical Yield | Not specified | High (based on analogous reactions) |
Visualizations
References
Common side reactions in the synthesis of Diethyl 2-(dimethylaminomethylidene)propanedioate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Diethyl 2-(dimethylaminomethylidene)propanedioate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Diethyl 2-(dimethylaminomethylidene)propanedioate?
A1: The most prevalent and straightforward synthesis involves the condensation reaction of diethyl malonate with dimethylformamide dimethyl acetal (DMF-DMA). This reaction is typically performed with or without a solvent and often requires heating. The stoichiometry of the reactants is crucial for high yield and purity.
Q2: What are the expected spectral characteristics of the final product?
A2: The final product, Diethyl 2-(dimethylaminomethylidene)propanedioate, is an enamine. In ¹H NMR spectroscopy, one would expect to see signals corresponding to the two ethyl groups (triplets and quartets), a singlet for the vinyl proton, and a singlet for the two methyl groups of the dimethylamino moiety. The IR spectrum should show characteristic peaks for the C=C double bond of the enamine and the C=O stretching of the ester groups.
Q3: How can the purity of the synthesized product be assessed?
A3: Purity can be assessed using several analytical techniques. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can identify and quantify impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect the presence of starting materials or side products. Thin-layer chromatography (TLC) is a quick method to monitor the progress of the reaction and check for the presence of impurities.
Q4: What are the recommended storage conditions for Diethyl 2-(dimethylaminomethylidene)propanedioate?
A4: Diethyl 2-(dimethylaminomethylidene)propanedioate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight. Due to the potential for hydrolysis of the ester groups, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Diethyl 2-(dimethylaminomethylidene)propanedioate.
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Reagents | - Ensure the diethyl malonate is pure and dry. - Use freshly opened or properly stored DMF-DMA, as it can degrade over time. |
| Insufficient Reaction Temperature | - The condensation reaction often requires heat. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Incorrect Stoichiometry | - Verify the molar ratios of the reactants. A slight excess of DMF-DMA may be used to drive the reaction to completion. |
| Presence of Water | - Ensure all glassware is thoroughly dried. Use anhydrous solvents if the reaction is performed in a solvent. Moisture can react with DMF-DMA. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Side Reaction | Resulting Impurity | Troubleshooting & Mitigation |
| Incomplete Reaction | Unreacted diethyl malonate and DMF-DMA | - Increase reaction time or temperature. - Use a slight excess of DMF-DMA. - Purification via fractional distillation under reduced pressure can separate the product from the starting materials. |
| Hydrolysis | Diethyl malonate, monoethyl malonate, malonic acid | - This can occur if moisture is present, leading to the hydrolysis of the ester groups.[1] - Use anhydrous reaction conditions. - During workup, avoid prolonged exposure to acidic or basic aqueous solutions. |
| Self-condensation of Diethyl Malonate | Polymeric or higher molecular weight byproducts | - This is less common under these specific reaction conditions but can be minimized by controlling the reaction temperature and avoiding strong basic catalysts. |
| Amide Formation | N,N-dimethylacetamide and related amide byproducts | - Can result from the breakdown of DMF-DMA or side reactions with the ester. - Ensure the reaction temperature is not excessively high. |
Purification of the Final Product
If impurities are detected, purification is necessary. The high boiling point of Diethyl 2-(dimethylaminomethylidene)propanedioate allows for purification from more volatile impurities like residual starting materials and solvents via vacuum distillation.[1] Column chromatography can also be employed for high-purity requirements.
Experimental Protocol: Synthesis of Diethyl 2-(dimethylaminomethylidene)propanedioate
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
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Diethyl malonate
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Round-bottom flask
-
Reflux condenser
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Heating mantle
-
Magnetic stirrer
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Distillation apparatus (for purification)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.0 equivalent).
-
Add dimethylformamide dimethyl acetal (1.1 equivalents) to the flask.
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Heat the reaction mixture with stirring. The reaction temperature typically ranges from 80°C to 120°C.
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Monitor the reaction progress using TLC or GC. The reaction is generally complete within a few hours.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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The crude product can be purified by fractional distillation under reduced pressure to remove unreacted starting materials and byproducts.
Logical Workflow for Troubleshooting
Below is a diagram illustrating a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of Diethyl 2-(dimethylaminomethylidene)propanedioate.
References
Technical Support Center: Purification of Diethyl Dimethylaminomethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of diethyl dimethylaminomethylenemalonate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities often originate from the starting materials and side reactions during synthesis. These can include unreacted diethyl malonate, excess dimethylformamide dimethyl acetal (or other aminating agent), and related byproducts. Hydrolysis of the ester or enamine functionalities can also occur if exposed to water, especially under acidic or basic conditions.
Q2: My purified this compound is a yellow or brownish oil. Is this normal?
A2: While pure this compound is typically a pale yellow to colorless liquid, a yellow or brownish tint can indicate the presence of impurities or slight degradation.[1] Discoloration may result from thermal stress during synthesis or purification, or from air oxidation. If the color is significant and spectroscopic analysis (e.g., NMR) shows impurities, further purification is recommended.
Q3: The compound seems to degrade during column chromatography on silica gel. What can I do to prevent this?
A3: this compound, being an enamine, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2] To mitigate this, it is highly recommended to use deactivated silica gel. This can be achieved by preparing a slurry of the silica gel in the chosen eluent system containing 1-3% triethylamine.[3][4] Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be beneficial.[5]
Q4: What is the best method for removing residual solvents after purification?
A4: For high-boiling residual solvents, purification by vacuum distillation is often effective. For volatile solvents remaining after column chromatography, removal under high vacuum using a rotary evaporator is standard. To remove traces of triethylamine used during chromatography, co-evaporation with a solvent like toluene can be effective.
Troubleshooting Guides
Low Yield After Purification
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery from Distillation | - Distillation temperature is too high, causing thermal decomposition.- The vacuum level is not optimal, leading to an incorrect boiling point.- Significant holdup in the distillation apparatus. | - Use a pressure-temperature nomograph to estimate the correct boiling point at your achievable vacuum and avoid excessive heating.[6]- Ensure all joints in the distillation setup are well-sealed to maintain a stable vacuum.- Use a short-path distillation apparatus for small quantities to minimize loss. |
| Product Loss During Column Chromatography | - The compound is irreversibly adsorbed onto the silica gel.- The chosen eluent is not polar enough to elute the compound.- The compound is degrading on the column. | - Deactivate the silica gel with triethylamine.[3][4]- Perform thin-layer chromatography (TLC) to determine an optimal solvent system that gives your product an Rf value of approximately 0.3-0.5.[5]- Gradually increase the polarity of the eluent during chromatography (gradient elution).[5] |
| Poor Crystal Formation in Recrystallization | - The chosen solvent or solvent system is not suitable.- The solution is supersaturated, leading to oiling out rather than crystallization.- The cooling rate is too fast. | - Screen a variety of solvents and solvent pairs to find one where the compound is soluble when hot but sparingly soluble when cold.[7]- If the compound oils out, try redissolving by heating and adding a small amount of the "good" solvent, then allow it to cool more slowly. Seeding with a small crystal can also help induce crystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] |
Product Purity Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent Impurities After a Single Purification | - The impurity has a very similar polarity or boiling point to the product. | - A combination of purification techniques may be necessary. For example, an initial distillation followed by column chromatography.- For chromatography, try a different solvent system or stationary phase to improve separation. |
| Spectroscopic Data (NMR, IR) Shows Contamination | - Contamination from grease used in distillation.- Residual triethylamine from chromatography.- The sample has degraded in the NMR solvent. | - Use Teflon sleeves or minimal, high-vacuum grease for distillation joints.- Co-evaporate the purified fractions with toluene to remove residual triethylamine.- Analyze the sample promptly after preparation and use neutral deuterated solvents. |
Quantitative Data
The following table provides illustrative data on the expected purity and yield for different purification techniques for this compound. Actual results can vary based on the crude sample's purity and the specific experimental conditions.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Key Considerations |
| Vacuum Distillation | 95 - 98 | 70 - 85 | Effective for removing non-volatile impurities and high-boiling solvents. Risk of thermal degradation if overheated.[6] |
| Column Chromatography (Deactivated Silica) | > 98 | 60 - 80 | Excellent for separating closely related impurities. Requires solvent optimization and can be time-consuming.[2][3] |
| Recrystallization | > 99 (if successful) | 50 - 75 | Can provide very high purity if a suitable solvent is found. Finding the right conditions can be trial-and-error.[8] |
Experimental Protocols
Purification by Vacuum Distillation
Objective: To purify crude this compound by separating it from non-volatile impurities.
Materials:
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Crude this compound
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Round-bottom flask
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Short-path distillation head with condenser
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Receiving flasks
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Thermometer and adapter
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Heating mantle with stirrer
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Vacuum pump and tubing
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Cold trap
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Boiling chips or magnetic stir bar
Procedure:
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Assemble the vacuum distillation apparatus, ensuring all glass joints are lightly greased and well-sealed.
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Place the crude product and a few boiling chips or a stir bar into the distillation flask (should be no more than two-thirds full).
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Connect the apparatus to a vacuum pump with a cold trap in between.
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Gradually apply the vacuum. The pressure should be monitored.
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Once a stable vacuum is achieved, begin to gently heat the distillation flask.
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Collect any low-boiling initial fractions (forerun) in a separate receiving flask.
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When the vapor temperature stabilizes at the expected boiling point of the product under the applied vacuum, switch to a clean receiving flask to collect the main fraction.
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After the main fraction has been collected, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
Purification by Column Chromatography
Objective: To purify the compound from impurities with similar boiling points but different polarities.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Triethylamine
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Eluent solvents (e.g., hexane, ethyl acetate)
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Chromatography column
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Collection tubes
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TLC plates and developing chamber
Procedure:
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Solvent System Selection: Use TLC to determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a good starting point. Add 1-2% triethylamine to the eluent to deactivate the silica. Aim for an Rf value of ~0.3 for the product.[3][5]
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Column Packing: Prepare a slurry of silica gel in the chosen eluent (containing triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
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Elution: Begin eluting the column with the solvent system, collecting fractions in separate tubes. The polarity of the eluent can be gradually increased if necessary to elute the product.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove residual triethylamine, co-evaporate with toluene.
Purification by Recrystallization
Objective: To obtain a highly pure, crystalline product. (Note: This is only applicable if the compound is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures).
Materials:
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Crude this compound
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A "good" solvent (dissolves the compound well when hot)
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A "poor" solvent (compound is insoluble or sparingly soluble, even when hot)
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Erlenmeyer flask
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Heating source (hot plate)
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Buchner funnel and filter flask
Procedure:
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Solvent Selection: In a small test tube, attempt to dissolve a small amount of the crude product in a "good" solvent (e.g., ethanol, ethyl acetate) by heating.[9]
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Once dissolved, add a "poor" solvent (e.g., hexane, water) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.[7]
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Dissolution: Dissolve the bulk of the crude product in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of the cold "poor" solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. columbia.edu [columbia.edu]
- 6. benchchem.com [benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yields in Diethyl Dimethylaminomethylenemalonate Synthesis
Welcome to the technical support center for the synthesis of Diethyl dimethylaminomethylenemalonate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their reaction outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the reaction of Diethyl ethoxymethylenemalonate (DEEMM) with dimethylamine. This reaction is a nucleophilic substitution at the double bond of DEEMM, where the dimethylamine displaces the ethoxy group, leading to the formation of the desired enamine product and ethanol as a byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Q2: What are the expected yields for this reaction?
A2: While specific yields for the reaction with dimethylamine are not extensively reported in readily available literature, analogous reactions with other amines, such as anilines, to form similar enamines have been reported to proceed in high yields, often ranging from 74% to 96%.[1] Therefore, a properly optimized reaction with dimethylamine should also provide a high yield.
Troubleshooting Guide
Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Issue 1: Low or No Product Formation
Q: I am observing a very low conversion of my starting material (DEEMM) to the desired product. What could be the issue?
A: Low conversion can be attributed to several factors related to reaction conditions and reagent quality.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction time or temperature. A gentle reflux in a suitable solvent like ethanol or toluene is often effective. | The reaction between DEEMM and amines is generally efficient, but kinetics can be slow at low temperatures. |
| Incorrect Stoichiometry | Ensure that at least a stoichiometric equivalent of dimethylamine is used. Using a slight excess of the amine can help drive the reaction to completion. | Dimethylamine is volatile, and some loss may occur during the reaction, leading to an effective deficiency. |
| Low Purity of Starting Materials | Verify the purity of your Diethyl ethoxymethylenemalonate (DEEMM). A common impurity is diethyl diethoxymethylmalonate, which is unreactive towards amines. | Impurities in the starting material will lead to a lower than expected yield of the desired product. |
| Inadequate Mixing | Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous. | Proper mixing is crucial for ensuring the reactants come into contact and react efficiently. |
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC, and the yield of the desired product is low after purification. What are the likely side reactions?
A: The formation of side products is a common reason for low yields of the target compound.
Possible Causes & Solutions:
| Side Product | Cause | Troubleshooting Step |
| Unreacted Diethyl ethoxymethylenemalonate (DEEMM) | Incomplete reaction. | See "Issue 1: Low or No Product Formation" for solutions. |
| Diethyl diethoxymethylmalonate | This is a common impurity in commercial DEEMM and is unreactive under the reaction conditions. | Purify the starting DEEMM by fractional distillation before use. Monitor the purity by checking the refractive index. |
| Polymerization or Decomposition Products | High reaction temperatures or prolonged reaction times can sometimes lead to decomposition, especially if the product is not stable under the reaction conditions. | Optimize the reaction temperature and time by monitoring the reaction progress. Avoid excessive heating. |
| Hydrolysis of Product | The presence of water can lead to the hydrolysis of the enamine product back to diethyl malonate and dimethylamine, especially under acidic conditions. | Use anhydrous solvents and reagents. Ensure the reaction is performed under a dry atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Product Purification
Q: I am having trouble isolating a pure product after the reaction. What purification strategies are recommended?
A: Effective purification is key to obtaining a high yield of a high-purity product.
Possible Causes & Solutions:
| Problem | Recommended Action | Details |
| Co-distillation of Product and Impurities | Fractional distillation under reduced pressure is the most common method for purifying this compound. | Use a fractionating column (e.g., Vigreux or packed column) to achieve good separation. Collect fractions and analyze their purity by GC or NMR. |
| Product is an Oil and Difficult to Handle | The product is expected to be a liquid or a low-melting solid. | If the product is an oil, ensure complete removal of the solvent before distillation. If it solidifies upon cooling, this can aid in purification by crystallization. |
| Emulsion Formation During Aqueous Workup | If an aqueous workup is performed to remove excess amine or other water-soluble impurities, emulsions can form. | Break emulsions by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.
Materials:
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Diethyl ethoxymethylenemalonate (DEEMM)
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Dimethylamine (as a solution in a solvent like ethanol or THF, or as a gas)
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Anhydrous solvent (e.g., ethanol, toluene, or dichloromethane)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Condenser (if heating)
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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To a stirred solution of Diethyl ethoxymethylenemalonate (1.0 equivalent) in an anhydrous solvent in a round-bottom flask, add a solution of dimethylamine (1.0-1.2 equivalents).
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The reaction is often exothermic. If necessary, cool the flask in an ice bath to control the initial reaction rate.
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After the initial exotherm subsides, the reaction mixture can be stirred at room temperature or heated to reflux to ensure completion. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
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The crude product can be purified by fractional distillation under high vacuum to yield this compound as a colorless to pale yellow oil.
Caption: A typical experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Influence of Amine Structure on Yield in Analogous Reactions
The following table summarizes reported yields for the synthesis of Diethyl 2-((arylamino)methylene)malonates, which can serve as a benchmark for what to expect in the synthesis of this compound.
| Amine Reactant | Reaction Conditions | Yield (%) | Reference |
| Aniline | Microwave, 150 °C, 30 min | 96 | [1] |
| 4-Bromoaniline | Microwave, 150 °C, 30 min | 80 | [1] |
| 2-Chloroaniline | Microwave, 150 °C, 30 min | 85 | [1] |
| 1-Naphthylamine | Microwave, 150 °C, 30 min | 74 | [1] |
This data is for aryl amines and serves as an indication of the general efficiency of the reaction. Yields with dimethylamine may vary.
References
Preventing polymerization of Diethyl dimethylaminomethylenemalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl dimethylaminomethylenemalonate. Our goal is to help you prevent potential issues during your experiments, with a focus on handling, storage, and stability.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Cloudiness or phase separation in the material | Moisture contamination | The compound is moisture-sensitive.[1] Ensure all glassware is oven-dried or flame-dried before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Discoloration of the material (yellowing) | Exposure to incompatible materials or air | Avoid contact with strong oxidizing agents.[1] Store the compound under an inert atmosphere and protect it from light. |
| Inconsistent reaction yields | Degradation of the starting material | Confirm the purity of your this compound using appropriate analytical techniques (e.g., NMR, GC-MS) before use. Ensure proper storage conditions have been maintained. |
| Unexpected side products in your reaction | Reaction with atmospheric water or other nucleophiles | Handle the compound in a glovebox or under a positive pressure of inert gas. Use freshly distilled anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: How can I prevent the polymerization of this compound?
A1: According to the safety data sheet (SDS), hazardous polymerization of this compound does not typically occur.[1] The primary stability concern for this compound is its sensitivity to moisture, not polymerization.[1] However, it is good practice to store it in a cool, dry place and away from conditions that could potentially initiate polymerization, such as exposure to strong acids, bases, or high temperatures.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the stability and longevity of this compound, it is crucial to protect it from moisture.[1] Store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. A cool, dry, and well-ventilated area is recommended for storage.
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances should be avoided to prevent degradation or vigorous reactions.
Q4: Is this compound sensitive to air?
A4: While the primary sensitivity is to moisture, it is also good practice to handle this compound under an inert atmosphere to prevent any potential oxidation or reaction with atmospheric components.
Q5: What are the signs of degradation?
A5: Degradation of this compound may be indicated by a change in color, the appearance of cloudiness, or the presence of precipitates. If you suspect degradation, it is advisable to re-analyze the material for purity before use.
Experimental Protocols
Protocol for Handling this compound in a Moisture-Sensitive Reaction
-
Preparation of Glassware: All glassware (e.g., reaction flasks, dropping funnels, condensers) should be thoroughly cleaned and then oven-dried at 120°C for at least 4 hours or flame-dried under a vacuum immediately before use.
-
Inert Atmosphere Setup: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (argon or nitrogen). Use a bubbler to monitor the gas flow.
-
Solvent Preparation: Use only anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial supplier in a sealed, anhydrous grade bottle and handled using syringe techniques.
-
Reagent Transfer: Transfer this compound from its storage container to the reaction flask using a syringe or cannula under a positive flow of inert gas. If the compound is a solid, use a glovebox for the transfer.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire duration of the reaction.
-
Work-up and Quenching: Conduct the reaction work-up and quenching steps as required by your specific procedure, being mindful of any continued sensitivity to moisture or air.
Visual Guides
Caption: Workflow for preventing the degradation of this compound.
References
Stability issues of Diethyl 2-(dimethylaminomethylidene)propanedioate in storage
This technical support center provides guidance on the stability issues of Diethyl 2-(dimethylaminomethylidene)propanedioate during storage. The information is intended for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues related to the stability of Diethyl 2-(dimethylaminomethylidene)propanedioate.
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change from colorless to yellow/brown, increased viscosity) | Degradation of the compound. | Discard the reagent and obtain a fresh batch. Review storage conditions to ensure they meet recommendations (see FAQs below). |
| Inconsistent or unexpected experimental results (e.g., low yield, formation of side products) | Partial degradation of the starting material. | Verify the purity of the Diethyl 2-(dimethylaminomethylidene)propanedioate using analytical methods such as HPLC or ¹H NMR before use. If degradation is confirmed, use a fresh, unopened container of the reagent. |
| Precipitate formation in the reagent bottle | Polymerization or degradation product precipitation. | Do not use the reagent. A precipitate indicates significant degradation. Ensure the container is tightly sealed to prevent exposure to moisture and air. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Diethyl 2-(dimethylaminomethylidene)propanedioate?
A1: The primary stability concern for Diethyl 2-(dimethylaminomethylidene)propanedioate is its sensitivity to moisture.[1] As an enamine, it is susceptible to hydrolysis, which can lead to the degradation of the compound. Exposure to acidic or basic conditions can also promote degradation.
Q2: What is the main degradation pathway for Diethyl 2-(dimethylaminomethylidene)propanedioate?
A2: The main degradation pathway is hydrolysis. In the presence of water, especially under acidic conditions, the enamine will hydrolyze to form diethyl 2-oxopropanedioate and dimethylamine.
Q3: What are the recommended storage conditions for Diethyl 2-(dimethylaminomethylidene)propanedioate?
A3: To ensure stability, the compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated place.[2][3] It is crucial to protect it from moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability. Keep it away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents, acids, and bases.[2][3]
Q4: How can I check the purity of my Diethyl 2-(dimethylaminomethylidene)propanedioate?
A4: The purity can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6][7] These methods can detect the presence of degradation products and quantify the purity of the compound.
Q5: What are the signs of degradation?
A5: Visual signs of degradation can include a change in color from colorless to yellow or brown, an increase in viscosity, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical verification of purity is recommended for critical applications.
Data on Storage Stability
While specific public data on the degradation kinetics of Diethyl 2-(dimethylaminomethylidene)propanedioate under various storage conditions is limited, the following table provides a general expectation of stability based on ICH guidelines for moisture-sensitive compounds.[2][3][8] This table should be used as a guideline for designing internal stability studies.
| Storage Condition | Temperature | Relative Humidity (RH) | Expected Stability (General Guideline) |
| Recommended Long-Term | 2-8°C | < 30% | High stability expected over extended periods (>1 year). |
| Intermediate | 25°C | 60% | Potential for slow degradation over months. |
| Accelerated | 40°C | 75% | Significant degradation expected over weeks to months. |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC assay to monitor the purity of Diethyl 2-(dimethylaminomethylidene)propanedioate and detect its degradation products.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to separate the parent compound from potential degradation products. A starting point could be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
3. Detection:
-
UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (a UV scan of the pure compound is recommended to determine the optimal wavelength).
4. Sample Preparation:
-
Prepare a stock solution of Diethyl 2-(dimethylaminomethylidene)propanedioate in a dry, aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a suitable concentration for analysis (e.g., 100 µg/mL).
5. Forced Degradation Study (Stress Testing): [9][10][11][12]
-
Acid Hydrolysis: Incubate the sample solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the sample solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
-
Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-separated from the parent peak.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hydrolysis degradation pathway of the compound.
References
- 1. database.ich.org [database.ich.org]
- 2. omoriuk.co.uk [omoriuk.co.uk]
- 3. gmpsop.com [gmpsop.com]
- 4. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 5. ijpsr.com [ijpsr.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. acdlabs.com [acdlabs.com]
Technical Support Center: Nucleophilic Substitution of Diethyl Dimethylaminomethylenemalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of diethyl dimethylaminomethylenemalonate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction pathway when using this compound in a nucleophilic substitution?
The reaction of this compound with a primary amine proceeds through a nucleophilic substitution-addition-elimination pathway, often referred to as an "enamine exchange" reaction. The primary amine attacks the electrophilic carbon of the methylenemalonate, leading to the displacement of the dimethylamino group. The final product is a more stable enaminone, specifically a diethyl 2-((alkyl/aryl)amino)methylene)malonate. The primary byproduct of this reaction is dimethylamine.
Q2: What are the most common byproducts I should be aware of?
The most common byproducts and side reactions include:
-
Dimethylamine: This is the expected byproduct from the displacement of the dimethylamino group.
-
Hydrolysis Products: The enaminone product can be susceptible to hydrolysis, especially under acidic conditions, which would revert it to a β-keto ester (diethyl 2-formylmalonate, which exists in equilibrium with its enol tautomer) and the corresponding primary amine.
-
Bis-adducts: While less common with monofunctional primary amines, if the nucleophile has multiple reactive sites, the formation of bis-adducts is a possibility.[1][2]
-
Unreacted Starting Material: Incomplete reactions will result in the presence of unreacted this compound.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A solvent system such as n-hexane/ethyl acetate (e.g., 7:3 v/v) can be effective for separating the starting material, product, and non-volatile byproducts.[3] The disappearance of the starting material and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Enaminone Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting material is consumed. |
| - Increase Temperature: For sluggish reactions, increasing the temperature can improve the reaction rate. Microwave-assisted synthesis can also be an effective strategy to reduce reaction times and improve yields.[3] | |
| - Solvent Choice: While the reaction can be run neat, in some cases, a high-boiling point, non-protic solvent like toluene or xylene may be beneficial. | |
| Hydrolysis of the Product | - Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize water content in the reaction mixture. |
| - Avoid Acidic Conditions: The enaminone product is more susceptible to hydrolysis under acidic conditions. If an acid catalyst is used, its concentration should be optimized. Work-up procedures should ideally be neutral or slightly basic. | |
| Reversibility of the Reaction | - Removal of Dimethylamine: As dimethylamine is volatile, performing the reaction in an open system or under a gentle stream of inert gas can help to drive the equilibrium towards the product side. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Removal of Dimethylamine Byproduct | - Evaporation: Dimethylamine is a volatile compound and can often be removed along with the solvent under reduced pressure. |
| - Aqueous Wash: A dilute acid wash (e.g., 1M HCl) during the work-up can protonate the dimethylamine, forming a water-soluble salt that can be separated in the aqueous layer. Caution: This should be done carefully to avoid hydrolysis of the desired enaminone product. A subsequent wash with a saturated sodium bicarbonate solution and then brine is recommended. | |
| Separation from Unreacted Starting Material | - Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from unreacted starting material and other non-volatile impurities. A gradient of n-hexane and ethyl acetate is typically effective.[3] |
| Product Oiling Out or Difficult Crystallization | - Solvent System for Crystallization: Experiment with different solvent systems for recrystallization. Common choices include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. |
| - Trituration: If the product oils out, trituration with a non-polar solvent like hexanes or pentane can sometimes induce crystallization. |
Experimental Protocols
Microwave-Assisted Synthesis of Diethyl 2-((arylamino)methylene)malonates
This protocol is adapted from a procedure for the reaction of diethyl ethoxymethylenemalonate with primary amines and is expected to be effective for this compound.[3]
Materials:
-
This compound (1.0 mmol)
-
Primary amine (1.0 mmol)
-
Microwave synthesizer
Procedure:
-
In a 5 mL high-pressure microwave reaction tube, combine this compound (1.0 mmol) and the desired primary amine (1.0 mmol).
-
Seal the reaction tube and stir the mixture for 1 hour at room temperature to ensure thorough mixing.
-
Place the reaction tube in a microwave synthesizer and irradiate for 30 minutes at 150 °C.[3]
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
The crude product can then be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent to afford the pure diethyl 2-((arylamino)methylene)malonate.[3]
Visualizations
Caption: Reaction pathway for the nucleophilic substitution of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Improving the selectivity of reactions with Diethyl dimethylaminomethylenemalonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of reactions involving Diethyl dimethylaminomethylenemalonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound? A1: this compound is a versatile reagent primarily used as a building block in organic synthesis. Its key application is in the preparation of a wide variety of heterocyclic compounds, including substituted pyridines and quinolones, which are significant scaffolds in medicinal chemistry. It functions as a Michael acceptor and is a key reactant in multicomponent reactions.
Q2: How does this compound function in a reaction? A2: The compound features an electrophilic carbon-carbon double bond due to the presence of two electron-withdrawing ester groups. It readily reacts with nucleophiles in two primary ways: a Michael (or conjugate) addition to the double bond, or a substitution reaction where the dimethylamino group is displaced. The reaction pathway is often directed by the choice of nucleophile, catalyst, and reaction conditions.
Q3: What is the Gould-Jacobs reaction and how does this reagent relate to it? A3: The Gould-Jacobs reaction is a classic method for synthesizing quinoline derivatives.[1] It traditionally involves the reaction of an aniline with a diethyl alkoxymethylenemalonate.[1] this compound can be used similarly, where the aniline displaces the dimethylamino group to form an anilidomethylenemalonate intermediate. This intermediate then undergoes a high-temperature thermal cyclization to form a 4-hydroxyquinoline derivative.[1][2]
Q4: What key factors influence the regioselectivity when using unsymmetrical anilines in quinoline synthesis? A4: When an unsymmetrical aniline is used, cyclization can occur at two different ortho positions, leading to a mixture of regioisomers. The selectivity is primarily governed by:
-
Steric Hindrance: Cyclization is generally disfavored at an ortho position with a bulky substituent.
-
Electronic Effects: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho carbons. Electron-donating groups can activate the ring, but their position dictates the favored site of cyclization.[2]
Q5: What are the most common side reactions observed? A5: Common side reactions include:
-
Decarboxylation: At excessively high temperatures during cyclization, the ester group of the quinoline product can be cleaved, leading to a decarboxylated byproduct.[2]
-
Formation of Alkoxyquinolines: In reactions involving precursors like diethyl ethoxymethylenemalonate, the presence of moisture can lead to the formation of ethanol, which can result in 4-ethoxyquinoline byproducts.[3] A similar issue can arise if alcohols are present or formed in situ.
-
Michael Addition Products: With certain nucleophiles, the reaction may stop at the initial Michael addition stage without subsequent cyclization or elimination of the dimethylamino group.
Troubleshooting Guide: Improving Reaction Selectivity
This guide addresses specific issues encountered during experiments with this compound, focusing on enhancing the selectivity of the desired transformation.
Issue 1: Low Regioselectivity in Quinolone Synthesis
-
Problem: The reaction with a substituted aniline yields a mixture of regioisomers.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Competing Cyclization Pathways | The inherent electronic and steric properties of the aniline substrate are the primary drivers. While difficult to alter fundamentally, selectivity can sometimes be influenced by reaction conditions. |
| Insufficient Thermal Energy | The cyclization may not be proceeding to completion, or different isomers may have different activation energies. |
| Solvent Effects | The polarity of the solvent can influence the transition state of the cyclization. |
-
Experimental Protocol:
-
Optimization of Thermal Conditions: Carefully control the temperature of the cyclization step. High-boiling solvents like Dowtherm A or diphenyl ether are typically heated to around 250°C.[2] Consider using microwave synthesis, which allows for rapid heating to precise temperatures (e.g., 250-300°C) and can significantly shorten reaction times, potentially minimizing side reactions and improving isomer ratios.[4]
-
Solvent Screening: While high-boiling aromatic ethers are standard, investigating other polar, high-boiling solvents may alter the regiochemical outcome. Solvents can influence reaction selectivity by stabilizing one transition state over another.[5]
-
Issue 2: Formation of Unwanted Byproducts
-
Problem: Significant formation of decarboxylated products or other unexpected compounds.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Excessive Reaction Temperature/Time | Prolonged heating at high temperatures (>250°C) can cause the product to degrade or decarboxylate.[2] |
| Presence of Moisture or Protic Solvents | Water can hydrolyze the ester groups or react with other reagents, leading to side products. |
| Incorrect Catalyst Choice | For non-cyclization reactions (e.g., Knoevenagel-type condensations), using a strong base can promote unwanted self-condensation of reactants.[6] |
-
Data on Temperature Effects in Gould-Jacobs Reaction:
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) | Notes |
| 1 | 250 | 1 | 3 | 1 | Reaction incomplete; intermediate is the main component. |
| 2 | 300 | 1 | 14 | 37 | Good conversion to product. |
| 3 | 250 | 10 | 5 | 11 | Increasing time at lower temp is not effective. |
| 4 | 300 | 10 | 24 | 28 | Lower yield; likely due to decarboxylation/degradation. |
| 5 | 300 | 5 | 20 | 47 | Optimal conditions found by balancing temp and time. |
| Data adapted from microwave synthesis experiments.[4] |
Issue 3: Competing Michael Addition vs. Substitution Pathways
-
Problem: The reaction stalls after the initial conjugate addition, or a mixture of addition and substitution products is obtained.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Nucleophile Reactivity | "Soft" nucleophiles favor 1,4-conjugate (Michael) addition, while "hard" nucleophiles may favor direct attack at the carbonyl carbon (less common) or lead to different subsequent steps.[7] |
| Leaving Group Ability | The dimethylamino group requires specific conditions (e.g., heat or acid catalysis) to be eliminated. |
| Reaction Conditions | Lower temperatures may favor the thermodynamically stable Michael adduct, while higher temperatures are often required to drive the subsequent elimination/cyclization step. |
-
Experimental Protocol:
-
For Substitution/Cyclization: After the initial reaction with the nucleophile at a lower temperature (e.g., room temperature to 80°C), increase the temperature significantly (e.g., to >200°C for Gould-Jacobs) to promote the elimination of dimethylamine and subsequent cyclization.
-
For Michael Adduct: To isolate the Michael addition product, maintain low reaction temperatures and use a base catalyst only if necessary to deprotonate the nucleophile. Avoid high temperatures and acidic workups that could promote elimination.
-
Key Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinolines (Conventional Heating)
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq.) and this compound (1.0-1.2 eq.). Heat the mixture to 100-130°C for 1-2 hours. The reaction progress can be monitored by observing the evolution of dimethylamine.
-
Cyclization: To the crude intermediate from the previous step, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250°C under an inert atmosphere (e.g., Nitrogen) for 30-60 minutes. Monitor the reaction completion by TLC or LC-MS.[2]
-
Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexanes to precipitate the crude product. Collect the solid by filtration and wash thoroughly with the same non-polar solvent. The crude quinoline can be further purified by recrystallization from ethanol or a similar suitable solvent.[2]
Visualizations
Reaction Pathways
Caption: General reaction pathways for this compound.
Troubleshooting Logic
Caption: Workflow for troubleshooting selectivity issues.
Gould-Jacobs Reaction Mechanism
Caption: Simplified mechanism of the Gould-Jacobs reaction.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablelab.eu [ablelab.eu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Monitoring Diethyl Dimethylaminomethylenemalonate (DEDMAM) Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for monitoring reactions involving Diethyl dimethylaminomethylenemalonate (DEDMAM). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HPLC chromatogram shows poor separation of DEDMAM from the starting materials. How can I improve this?
A1: Poor separation in HPLC is a common issue. Here are several troubleshooting steps:
-
Optimize the Mobile Phase: Adjust the solvent gradient. For reversed-phase chromatography (e.g., C18 column), increasing the proportion of the aqueous phase can improve the retention of polar starting materials, enhancing separation from the less polar DEDMAM. Experiment with different organic modifiers like acetonitrile and methanol.[1][2]
-
Adjust pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds. Since DEDMAM is basic, a slightly acidic mobile phase (e.g., using a buffer like sodium acetate) can improve peak shape and resolution.[1]
-
Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., a phenyl-hexyl column for alternative selectivity) or a column with a smaller particle size for higher efficiency.
-
Check for Co-elution: Use a mass spectrometer (LC-MS) to check if the peaks are indeed overlapping or if there are isobaric compounds co-eluting.
Q2: I am observing unexpected peaks in my GC-MS analysis of a DEDMAM reaction. What could be their source?
A2: Unexpected peaks can arise from several sources:
-
Byproducts: The reaction of dimethylamine with diethyl malonate can potentially lead to side reactions. Common byproducts in similar reactions include self-condensation products of the starting materials or products from reactions with impurities.
-
Degradation: DEDMAM, as an enamine, can be susceptible to hydrolysis, especially in the presence of moisture.[3] This can lead to the formation of diethyl malonate and dimethylamine. Ensure your sample preparation and GC inlet conditions are anhydrous.
-
Contamination: Contamination from solvents, glassware, or previous analyses can introduce extraneous peaks. Always run a blank analysis of your solvent and sample matrix to identify potential contaminants.
Q3: My NMR spectrum of the reaction mixture is complex and difficult to interpret. What can I do?
A3: Monitoring reactions by NMR can be challenging with multiple components.
-
Use 2D NMR: Techniques like COSY and HSQC can help in assigning protons and carbons to specific molecules by showing correlations between them, aiding in the identification of reactants, products, and intermediates.
-
Spike the Sample: Add a small amount of a pure standard (if available) of your expected product or starting material to the NMR tube to see which peaks increase in intensity, confirming their identity.
-
Monitor a Specific Peak: Identify a unique, well-resolved peak for both the starting material and the product. Track the disappearance of the starting material's peak and the appearance of the product's peak over time to monitor the reaction progress.[4]
Q4: I suspect my DEDMAM is degrading during sample analysis. How can I confirm this and prevent it?
A4: Enamines can be sensitive to acidic conditions and water, leading to hydrolysis back to the corresponding ketone/aldehyde and amine.[3][5]
-
Stability Study: Prepare a sample of your DEDMAM in the analytical solvent and analyze it at different time points to check for degradation.
-
Anhydrous Conditions: Use anhydrous solvents for sample preparation and ensure that the GC or HPLC system is free of moisture.
-
pH Control: For HPLC, use a neutral or slightly basic mobile phase to minimize hydrolysis.
-
Derivatization: If degradation is unavoidable, consider a derivatization step to convert DEDMAM into a more stable compound before analysis.
Experimental Protocols
Disclaimer: The following protocols are based on methods used for structurally similar compounds due to the limited availability of specific methods for this compound. Optimization for your specific application is recommended.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from the analysis of similar malonate derivatives and amines.[1][2]
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Acetate Buffer (pH 4.8) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 284 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for analyzing volatile and semi-volatile organic compounds.
| Parameter | Recommended Setting |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Sample Preparation: Quench the reaction and extract the components into a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and inject.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This provides a general guideline for obtaining a ¹H NMR spectrum.
| Parameter | Recommended Setting |
| Solvent | CDCl₃ (Deuterated Chloroform) |
| Spectrometer | 400 MHz or higher for better resolution |
| Pulse Program | Standard single-pulse proton acquisition |
| Number of Scans | 16-64 (depending on concentration) |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
Sample Preparation: Take an aliquot of the reaction mixture, evaporate the solvent, and redissolve the residue in the deuterated solvent.
Diagrams
Caption: Experimental workflow for monitoring DEDMAM reactions.
Caption: Troubleshooting logic for analytical issues.
References
- 1. repository.kopri.re.kr [repository.kopri.re.kr]
- 2. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 5. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
Work-up procedures for reactions involving Diethyl 2-(dimethylaminomethylidene)propanedioate
Welcome to the Technical Support Center for Diethyl 2-(dimethylaminomethylidene)propanedioate. This resource is designed to assist researchers, scientists, and drug development professionals with work-up procedures, troubleshooting, and frequently asked questions related to the use of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is Diethyl 2-(dimethylaminomethylidene)propanedioate and what are its primary applications?
Diethyl 2-(dimethylaminomethylidene)propanedioate is an enamine derivative of diethyl malonate. It is a valuable building block in organic synthesis, primarily used as a precursor for the construction of various heterocyclic compounds, such as pyrimidines and pyridinones.[1][2] Its reactivity stems from the electron-rich enamine moiety and the two ester groups, which make the molecule susceptible to a range of transformations.
Q2: How is Diethyl 2-(dimethylaminomethylidene)propanedioate typically synthesized?
This compound is commonly synthesized by the reaction of diethyl malonate with a dimethylformamide acetal, such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane).[3][4] The reaction involves the formylation of the active methylene group of diethyl malonate.[3]
Q3: What are the key safety precautions to consider when working with Diethyl 2-(dimethylaminomethylidene)propanedioate and its precursors?
Precursors like Bredereck's reagent are reactive and should be handled with care. Bredereck's reagent is stable at room temperature but can decompose upon exposure to heat, light, oxygen, and strong acids or bases, potentially producing toxic gases.[5] It is also a skin and eye irritant.[5] Therefore, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[4]
Q4: Can the ester groups of Diethyl 2-(dimethylaminomethylidene)propanedioate be hydrolyzed?
Hydrolysis of the diethyl ester groups can be challenging. While typical ester hydrolysis is performed under acidic or basic conditions, studies on structurally similar compounds, such as diethyl 2-(perfluorophenyl)malonate, have shown that these molecules can be resistant to hydrolysis or may undergo decomposition under harsh conditions.[6] Vigorous acidic hydrolysis may lead to decarboxylation, yielding the corresponding acetic acid derivative.[6]
Q5: How can I monitor the progress of a reaction involving Diethyl 2-(dimethylaminomethylidene)propanedioate?
Thin-layer chromatography (TLC) is a standard method for monitoring the progress of reactions involving this reagent. A suitable eluent system, typically a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate), should be determined to achieve good separation between the starting material, intermediates, and the final product. Staining with potassium permanganate or iodine can be used for visualization if the compounds are not UV-active.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | - Incomplete reaction. - Decomposition of the starting material or product. - Inactive reagents. | - Monitor the reaction closely by TLC to determine the optimal reaction time. - Ensure all reagents are fresh and anhydrous, particularly if using moisture-sensitive precursors like Bredereck's reagent.[4] - Control the reaction temperature carefully, as overheating can lead to decomposition.[5] |
| Formation of multiple products (side reactions) | - The enamine is susceptible to hydrolysis back to diethyl malonate if water is present.[7] - Self-condensation of the starting material or product. - Reaction with solvent. | - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[4] - Choose an inert solvent that does not react with the starting materials or intermediates. - Optimize the reaction temperature and stoichiometry of the reactants. |
| Difficulty in isolating the product | - The product may be an oil and difficult to crystallize. - The product may be soluble in the aqueous phase during work-up. | - If the product is an oil, consider purification by column chromatography. - During aqueous work-up, ensure the pH is adjusted to minimize the solubility of the product. - Perform multiple extractions with a suitable organic solvent to maximize recovery from the aqueous layer. |
| Product decomposes during purification | - The product may be sensitive to heat or silica gel. | - Use column chromatography with a neutral stationary phase like alumina if the product is acid-sensitive. - If performing distillation, use a high-vacuum system to lower the boiling point and minimize thermal decomposition.[5] |
| Unexpected hydrolysis of the enamine | - Presence of moisture in the reaction mixture or during work-up. - Use of acidic conditions during work-up. | - Ensure all glassware is oven-dried and solvents are anhydrous. - During work-up, use neutral or slightly basic washes until the enamine functionality is no longer needed. Enamines are readily hydrolyzed by aqueous acid.[7][8] |
Experimental Protocols
General Protocol for the Synthesis of a Pyrimidine Derivative
This protocol describes a general procedure for the cyclocondensation reaction of Diethyl 2-(dimethylaminomethylidene)propanedioate with an amidine to form a substituted pyrimidine.
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Diethyl 2-(dimethylaminomethylidene)propanedioate (1.0 eq) and the amidine hydrochloride salt (1.1 eq).
-
Add a suitable anhydrous solvent, such as ethanol or isopropanol.
-
Add a base, such as sodium ethoxide or triethylamine (2.2 eq), to the mixture.
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC until the starting material is consumed.
Work-up Procedure:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
General Aqueous Work-up for Enamine-Containing Reaction Mixtures
This procedure is designed to isolate products containing the enamine functionality while minimizing hydrolysis.
-
Upon reaction completion, cool the mixture to room temperature.
-
If the reaction solvent is water-miscible, remove it under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Data Presentation
Table 1: Typical Solvents for Reactions and Purification
| Process | Solvent(s) | Rationale |
| Reaction | Ethanol, Isopropanol, Toluene, Tetrahydrofuran (THF) | Good solubility for reactants, can be obtained in anhydrous form. |
| Extraction | Ethyl acetate, Diethyl ether, Dichloromethane | Good solubility for organic products, immiscible with water. |
| Column Chromatography | Hexanes/Ethyl Acetate, Petroleum Ether/Ethyl Acetate | Allows for good separation of compounds with varying polarities. |
| Recrystallization | Ethanol, Isopropanol, Acetone/Hexanes | Depends on the solubility of the purified product. |
Mandatory Visualizations
Experimental Workflow for Pyrimidine Synthesis
Caption: A generalized workflow for the synthesis of pyrimidine derivatives.
Troubleshooting Logic for Low Product Yield
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. researchgate.net [researchgate.net]
- 3. Bredereck's reagent - Enamine [enamine.net]
- 4. myuchem.com [myuchem.com]
- 5. Page loading... [guidechem.com]
- 6. d-nb.info [d-nb.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Enamines — Making Molecules [makingmolecules.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Diethyl Dimethylaminomethylenemalonate (DEAM) and Diethyl Ethoxymethylenemalonate (DEEM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Diethyl dimethylaminomethylenemalonate (DEAM) and Diethyl ethoxymethylenemalonate (DEEM), two valuable reagents in organic synthesis. While both compounds are derivatives of diethyl malonate and serve as important building blocks, their reactivity profiles differ significantly, influencing their applications in the synthesis of complex molecules and heterocyclic systems. This comparison is supported by established principles of organic chemistry and available experimental data.
Core Reactivity Principles: Enamine vs. Enol Ether
The difference in reactivity between DEAM and DEEM stems from their distinct electronic structures. DEAM is an enamine, characterized by a nitrogen atom attached to a double bond, while DEEM is an enol ether, with an oxygen atom in the analogous position.
Nitrogen is less electronegative than oxygen, making the lone pair of electrons on the nitrogen in DEAM more available for donation into the π-system of the double bond. This increased electron-donating capacity makes the β-carbon of the enamine significantly more nucleophilic than the corresponding carbon in the enol ether. Consequently, enamines are generally much more reactive towards electrophiles than enol ethers.
Kinetic studies on analogous systems have quantified this difference, showing that enamines can be up to 10 million times (107) more reactive than corresponding silyl enol ethers, which serve as a proxy for enol ether reactivity.[1][2] This vast difference in nucleophilicity is the primary driver of the distinct reactivity observed between DEAM and DEEM.
Reaction with Nucleophiles: The Gould-Jacobs Reaction and Analogous Transformations
A classic example illustrating the utility of these reagents is the Gould-Jacobs reaction, a cornerstone in quinoline synthesis.[3][4][5] This reaction typically involves the condensation of an aniline with DEEM. The initial step is a nucleophilic attack of the aniline nitrogen on the β-carbon of DEEM, followed by the elimination of ethanol.
Table 1: Predicted Comparative Reactivity in Reaction with Anilines
| Feature | This compound (DEAM) | Diethyl ethoxymethylenemalonate (DEEM) |
| Reagent Type | Enamine | Enol Ether |
| Relative Nucleophilicity | Very High | Moderate |
| Predicted Reaction Rate | Fast | Moderate to Slow |
| Typical Reaction Conditions | Milder conditions expected (e.g., lower temperatures, shorter reaction times) | Often requires heating (e.g., steam bath, reflux) for extended periods |
| Leaving Group | Dimethylamine | Ethanol |
Based on the higher nucleophilicity of the enamine system, DEAM is expected to react with anilines and other nucleophiles under significantly milder conditions and at a faster rate than DEEM.
Experimental Protocols
Below are representative experimental protocols for the reaction of DEEM with aniline, a key step in the Gould-Jacobs synthesis. A detailed, specific protocol for the analogous reaction with DEAM is not as commonly reported, likely due to the high reactivity of enamines which can sometimes lead to undesired side reactions if not carefully controlled. However, the general procedure would involve combining the reactants, likely at a lower temperature initially, and monitoring the reaction progress closely.
Experimental Protocol: Reaction of Diethyl ethoxymethylenemalonate (DEEM) with Aniline
This procedure describes the formation of diethyl (anilinomethylene)malonate, an intermediate in the Gould-Jacobs quinoline synthesis.
Materials:
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Aniline (freshly distilled)
Procedure:
-
In a round-bottom flask, combine freshly distilled aniline and diethyl ethoxymethylenemalonate.
-
Heat the mixture on a steam bath for two hours.
-
After the reaction period, remove the ethanol formed during the reaction under reduced pressure.
-
The resulting product, diethyl (anilinomethylene)malonate, can be isolated.
Logical Relationship of Reactivity
The underlying principle governing the reactivity of DEAM and DEEM can be visualized as a logical flow from their electronic structure to their synthetic utility.
Caption: Reactivity comparison of DEAM and DEEM.
Signaling Pathway for Quinolone Synthesis via Gould-Jacobs Reaction
The Gould-Jacobs reaction provides a clear example of the synthetic utility of DEEM. The reaction proceeds through a well-defined pathway involving initial condensation followed by thermal cyclization.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Structure of Diethyl Dimethylaminomethylenemalonate: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is paramount. This guide provides a comprehensive spectroscopic analysis of diethyl dimethylaminomethylenemalonate, comparing its spectral data with related compounds to offer a clear methodology for its structural verification.
This guide leverages ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to elucidate the structure of this compound. By presenting a side-by-side comparison with the well-characterized spectra of diethyl malonate and N,N-dimethylformamide, this document serves as a practical reference for researchers. All quantitative data is summarized in easy-to-read tables, and detailed experimental protocols are provided.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its comparative compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH=N- | ~7.5 (Predicted) | s | - |
| -O-CH₂-CH₃ | ~4.2 (Predicted) | q | ~7.1 | |
| -N(CH₃)₂ | ~3.0 (Predicted) | s | - | |
| -O-CH₂-CH₃ | ~1.3 (Predicted) | t | ~7.1 | |
| Diethyl Malonate | -O-CH₂-CH₃ | 4.19 | q | 7.1 |
| -CH₂- | 3.39 | s | - | |
| -O-CH₂-CH₃ | 1.25 | t | 7.1 | |
| N,N-Dimethylformamide | -CHO | 8.02 | s | - |
| -N(CH₃)₂ (trans) | 2.92 | s | - | |
| -N(CH₃)₂ (cis) | 2.75 | s | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~168 (Predicted) |
| =C(CO₂Et)₂ | ~155 (Predicted) | |
| -CH=N- | ~90 (Predicted) | |
| -O-CH₂-CH₃ | ~60 (Predicted) | |
| -N(CH₃)₂ | ~40 (Predicted) | |
| -O-CH₂-CH₃ | ~14 (Predicted) | |
| Diethyl Malonate | C=O | 167.3 |
| -O-CH₂-CH₃ | 61.4 | |
| -CH₂- | 41.2 | |
| -O-CH₂-CH₃ | 14.0 | |
| N,N-Dimethylformamide | C=O | 162.4 |
| -N(CH₃)₂ (trans) | 36.2 | |
| -N(CH₃)₂ (cis) | 31.1 |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | 215 | 170 ([M-OEt]⁺), 142 ([M-CO₂Et]⁺), 114 ([M-CO₂Et-CO]⁺), 71 ([C₄H₉N]⁺), 44 ([C₂H₆N]⁺) |
| Diethyl Malonate | 160 | 115 ([M-OEt]⁺), 88 ([M-CO₂Et]⁺), 45 ([OEt]⁺), 29 ([Et]⁺) |
| N,N-Dimethylformamide | 73 | 72 ([M-H]⁺), 44 ([C₂H₆N]⁺), 29 ([CHO]⁺) |
Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| This compound | C=O (ester) | ~1700-1720 (strong) |
| C=C (enamine) | ~1640-1660 (medium) | |
| C-N | ~1200-1350 (medium) | |
| C-O | ~1000-1300 (strong) | |
| Diethyl Malonate | C=O (ester) | 1735 (strong) |
| C-O | 1030-1250 (strong) | |
| N,N-Dimethylformamide | C=O (amide) | 1670 (strong) |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 75 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the discussed spectroscopic methods.
Caption: Logical workflow for spectroscopic analysis.
Detailed Spectroscopic Interpretation
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals. The singlet at approximately 7.5 ppm corresponds to the vinylic proton of the enamine moiety. The quartet at around 4.2 ppm and the triplet at about 1.3 ppm are characteristic of the two equivalent ethyl ester groups. The singlet at approximately 3.0 ppm is attributed to the six equivalent protons of the dimethylamino group. This pattern is consistent with the proposed structure and contrasts with the simpler spectra of diethyl malonate, which lacks the enamine and dimethylamino signals, and N,N-dimethylformamide, which lacks the diethyl ester signals.
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum of this compound should display six signals. The carbonyl carbons of the ester groups are expected to resonate at around 168 ppm. The two sp² hybridized carbons of the enamine double bond are predicted to appear at approximately 155 ppm and 90 ppm. The methylene carbons of the ethyl groups are anticipated around 60 ppm, while the methyl carbons of the dimethylamino and ethyl groups are expected at about 40 ppm and 14 ppm, respectively. This set of signals provides a clear carbon framework that matches the target structure and is distinguishable from the four signals of diethyl malonate and the three signals of N,N-dimethylformamide.
Mass Spectrum Analysis
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 215, corresponding to its molecular weight. The fragmentation pattern is likely to be influenced by both the enamine and the diethyl malonate functionalities. A prominent fragmentation pathway for related diethyl malonate derivatives is the loss of an ethoxy radical (-OEt, 45 Da) to give a fragment at m/z 170, or the loss of an ethoxycarbonyl radical (-CO₂Et, 73 Da) resulting in a fragment at m/z 142. Further fragmentation could involve the loss of carbon monoxide (28 Da). The presence of the dimethylamino group can lead to characteristic fragments at m/z 71 (C₄H₉N⁺) and 44 (C₂H₆N⁺) through cleavage of the C-N bond.
Infrared Spectrum Analysis
The IR spectrum of this compound provides key functional group information. A strong absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the C=O stretching vibration of the conjugated ester groups. The C=C stretching vibration of the enamine double bond is expected to appear as a medium intensity band around 1640-1660 cm⁻¹. The spectrum will also show C-N stretching vibrations in the 1200-1350 cm⁻¹ region and strong C-O stretching bands for the ester groups between 1000 and 1300 cm⁻¹. The absence of a broad O-H or N-H stretching band above 3000 cm⁻¹ further supports the proposed structure. The gas-phase IR spectrum available from the NIST database is consistent with these assignments.[1]
References
Purity Assessment of Synthesized Diethyl 2-(dimethylaminomethylidene)propanedioate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Diethyl 2-(dimethylaminomethylidene)propanedioate. This enamine compound, with the chemical formula C10H17NO4 and CAS number 18856-68-3, is a versatile intermediate in organic synthesis.[1] The following sections detail experimental protocols, present comparative data, and offer insights into the strengths and limitations of each method.
Comparison of Analytical Methods for Purity Assessment
The choice of analytical technique for purity assessment depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and available instrumentation. Here, we compare HPLC with two common alternative methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection. |
| Primary Use | Quantitative purity determination and impurity profiling. | Structural elucidation and quantitative purity assessment (qNMR). | Identification and quantification of volatile impurities. |
| Sample Requirements | Soluble in a suitable mobile phase. | Soluble in a deuterated solvent. | Volatile and thermally stable. |
| Key Advantages | High resolution and sensitivity for a wide range of compounds. Well-established methods for purity determination. | Provides detailed structural information, enabling impurity identification. Can be a primary method for quantification (qNMR). | High sensitivity and selectivity, excellent for identifying volatile impurities. |
| Potential Limitations | Requires reference standards for impurity identification and quantification. Some compounds may lack a suitable chromophore for UV detection. | Lower sensitivity compared to HPLC and GC-MS. Complex spectra can be challenging to interpret. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| Typical Impurities Detected | Unreacted starting materials (e.g., diethyl malonate), by-products from the synthesis, degradation products. | Structural isomers, residual solvents, starting materials. | Volatile starting materials, residual solvents, and low molecular weight by-products. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted and validated for Diethyl 2-(dimethylaminomethylidene)propanedioate.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method suitable for the analysis of enaminones.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Diethyl 2-(dimethylaminomethylidene)propanedioate reference standard
-
Sample of synthesized Diethyl 2-(dimethylaminomethylidene)propanedioate
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 30% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare the synthesized sample at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity of the synthesized compound is typically determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR is a powerful technique for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
2. Reagents and Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
Internal standard with a known purity (e.g., maleic acid, 1,4-dinitrobenzene)
-
Sample of synthesized Diethyl 2-(dimethylaminomethylidene)propanedioate
3. Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
4. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
5. Data Analysis:
-
Integrate the signals of the analyte and the internal standard.
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Solvent for sample dissolution (e.g., dichloromethane, ethyl acetate)
-
Sample of synthesized Diethyl 2-(dimethylaminomethylidene)propanedioate
3. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
4. Sample Preparation:
-
Dissolve a small amount of the synthesized compound in the chosen solvent.
5. Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the compound by comparing it to a spectral library or by interpretation of the fragmentation pattern.
-
Quantification can be performed using an internal or external standard method.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of a synthesized compound, from sample preparation to data analysis and comparison of results from different analytical techniques.
Caption: Workflow for the purity assessment of synthesized compounds.
References
Navigating the Catalytic Landscape for Diethyl Dimethylaminomethylenemalonate Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the efficient preparation of key building blocks is paramount. Diethyl dimethylaminomethylenemalonate, a versatile intermediate, is no exception. Its synthesis, typically achieved through the condensation of diethyl malonate with a dimethylformamide acetal, can be influenced by a variety of catalytic systems. This guide provides a comparative overview of different catalysts employed for this transformation, supported by available experimental data, to aid in the selection of the most effective synthetic route.
The synthesis of this compound is a crucial step in the preparation of numerous pharmaceutical and heterocyclic compounds. The core of this transformation lies in the reaction between the active methylene group of diethyl malonate and an electrophilic formylating agent, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA). While this reaction can proceed without a catalyst under thermal conditions, the use of a catalyst can significantly improve reaction rates, yields, and overall efficiency. This comparison explores the efficacy of several catalytic approaches, including catalyst-free conditions, and the use of acidic catalysts.
Catalyst Performance Comparison
The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound. The following table summarizes the performance of various catalytic systems based on reported experimental data.
| Catalyst System | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| Catalyst-Free | N/A | 100-140 | 1-3 | 90-98 | High temperatures are typically required. The reaction proceeds well with neat reagents. |
| Acetic Acid | Catalytic amount | Reflux | 2-4 | ~95 | A common and inexpensive acid catalyst that can promote the reaction. |
| Montmorillonite K-10 | Varies | 80-120 | 2-6 | Good to Excellent | An environmentally benign solid acid catalyst that can be easily separated from the reaction mixture. |
| s-Triazine Derivatives | Catalytic amount | Varies | Varies | Good to Excellent | Can act as effective dehydro-condensing agents. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below for key catalytic systems.
Catalyst-Free Synthesis
This protocol relies on thermal energy to drive the condensation reaction.
Materials:
-
Diethyl malonate
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a distillation head, a mixture of diethyl malonate (1.0 equivalent) and DMF-DMA (1.1 equivalents) is placed.
-
The mixture is heated to 100-140 °C.
-
The reaction progress is monitored by observing the distillation of methanol, a byproduct of the reaction.
-
The reaction is typically complete within 1-3 hours.
-
Upon completion, the excess DMF-DMA and any residual starting materials are removed under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation.
Acetic Acid Catalyzed Synthesis
This method employs a common Brønsted acid to accelerate the reaction.
Materials:
-
Diethyl malonate
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Glacial acetic acid
Procedure:
-
To a solution of diethyl malonate (1.0 equivalent) in a suitable solvent (e.g., toluene), a catalytic amount of glacial acetic acid is added.
-
N,N-dimethylformamide dimethyl acetal (1.1 equivalents) is then added to the mixture.
-
The reaction mixture is heated to reflux for 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent and volatile components are removed under reduced pressure.
-
The resulting crude product is purified by vacuum distillation.
Visualizing the Synthetic Workflow and Catalyst Selection
To better understand the experimental process and the logic behind catalyst selection, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A decision-making diagram for selecting a suitable catalyst.
A Comparative Guide to the Synthesis of Diethyl Dimethylaminomethylenemalonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to Diethyl dimethylaminomethylenemalonate, a valuable intermediate in pharmaceutical and chemical research. The performance of a one-pot condensation reaction using N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is compared with an alternative route utilizing Bredereck's reagent. This comparison is supported by a summary of key performance indicators and detailed experimental protocols.
Performance Comparison
The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Diethyl Malonate and DMF-DMA | Route 2: Diethyl Malonate and Bredereck's Reagent |
| Starting Materials | Diethyl malonate, N,N-Dimethylformamide dimethyl acetal | Diethyl malonate, Bredereck's reagent |
| Reaction Type | Condensation | Condensation/Aminomethylenation |
| Typical Yield | High | Excellent |
| Reaction Time | 2-6 hours | Typically shorter than Route 1 |
| Reaction Temperature | 130-150 °C (neat or in high-boiling solvent) | Often proceeds at room temperature or with gentle heating |
| Catalyst | Typically none required | None required |
| Workup | Distillation under reduced pressure | Typically simpler workup, may involve filtration and solvent removal |
| Purity of Crude Product | Generally high | High |
| Scalability | Readily scalable | Scalable |
| Reagent Availability | DMF-DMA is commercially available | Bredereck's reagent is commercially available |
| Byproducts | Methanol | tert-Butanol, Dimethylamine |
Experimental Protocols
Route 1: Synthesis via Condensation of Diethyl Malonate and DMF-DMA
This route involves the direct reaction of diethyl malonate with N,N-dimethylformamide dimethyl acetal. The reaction proceeds via the formation of an enamine intermediate.
Materials:
-
Diethyl malonate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
High-boiling point solvent (e.g., xylene or toluene, optional)
-
Round-bottom flask
-
Distillation apparatus
-
Heating mantle with magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add diethyl malonate (1.0 equivalent).
-
Add N,N-dimethylformamide dimethyl acetal (1.0-1.2 equivalents) to the flask. The reaction can be performed neat or in a high-boiling solvent like xylene.
-
Heat the reaction mixture to 130-150 °C with vigorous stirring.
-
Methanol, a byproduct of the reaction, will begin to distill off. Monitor the reaction progress by observing the cessation of methanol distillation. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Route 2: Synthesis using Bredereck's Reagent
This alternative method utilizes Bredereck's reagent (tert-butoxybis(dimethylamino)methane) for the aminomethylenation of diethyl malonate. This reagent is known for its high reactivity and often allows for milder reaction conditions.
Materials:
-
Diethyl malonate
-
Bredereck's reagent
-
Inert solvent (e.g., toluene or THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.0 equivalent) in an anhydrous inert solvent such as toluene or THF.
-
Add Bredereck's reagent (1.0 equivalent) to the solution at room temperature with stirring.
-
The reaction is often exothermic and can be monitored by thin-layer chromatography (TLC). Gentle heating may be applied to drive the reaction to completion if necessary.
-
Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent and volatile byproducts (tert-butanol and dimethylamine).
-
The resulting crude this compound can be further purified by vacuum distillation if required.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
X-ray crystallography of Diethyl 2-(dimethylaminomethylidene)propanedioate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for several derivatives of diethyl 2-(R-methylidene)propanedioate. While specific crystallographic data for Diethyl 2-(dimethylaminomethylidene)propanedioate is not publicly available in crystallographic databases, this guide presents data from closely related structures to offer insights into the conformational flexibility, hydrogen bonding motifs, and crystal packing of this class of compounds. The presented data is essential for understanding structure-property relationships and for the rational design of novel molecules with applications in materials science and drug development.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of diethyl malonate derivatives. This allows for a direct comparison of their solid-state structures, highlighting the influence of different substituents on the crystal lattice.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Diethyl 3,5-di-t-butyl-4-hydroxybenzyl phenyl malonate | C₂₈H₃₈O₅ | Monoclinic | P2₁/c | 9.8218(4) | 13.5571(5) | 19.7233(8) | 102.3530(10) | |
| Diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate | C₁₇H₁₇NO₄S | Triclinic | P-1 | 7.3739(4) | 7.8148(4) | 15.8149(7) | 99.486(2) | |
| Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate | C₁₅H₁₄O₆ | Monoclinic | P2₁/c | Not Reported | Not Reported | Not Reported | Not Reported | |
| Diethyl 2-{[3-(2-methoxybenzyl)thiophen-2-yl]methylidene}malonate | C₂₀H₂₂O₅S | Orthorhombic | Pbca | 8.1680(2) | 16.4046(4) | 28.8651(7) | 90 |
Note: Complete unit cell parameters for Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate were not available in the cited literature.
Experimental Protocols
The methodologies described below are representative of standard procedures for the synthesis and single-crystal X-ray diffraction analysis of small organic molecules like diethyl malonate derivatives.
Synthesis and Crystallization
Substituted diethyl malonate derivatives are typically synthesized through a condensation reaction between diethyl malonate and a suitable aldehyde or a related electrophile. The reaction is often catalyzed by a base, such as piperidine or sodium ethoxide, and may require heating.
For the growth of single crystals suitable for X-ray diffraction, a common method is slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents.[1] Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, is another effective technique. The choice of solvent is critical and is determined empirically for each derivative.
X-ray Data Collection and Structure Refinement
A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer.[2] The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3]
The collected diffraction data is then processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[4] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[4]
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow from the synthesis of a diethyl malonate derivative to its structural elucidation by X-ray crystallography.
Caption: From Synthesis to Structure.
Logical Relationship of Crystallographic Analysis
This diagram outlines the logical progression of tasks and decisions involved in determining and analyzing a crystal structure.
Caption: Crystallographic Analysis Pathway.
References
Quantitative Analysis of Diethyl Dimethylaminomethylenemalonate in Reaction Mixtures: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds within a reaction mixture is paramount for process optimization, yield determination, and quality control. This guide provides a comparative overview of potential analytical methodologies for the quantitative analysis of diethyl dimethylaminomethylenemalonate, a compound for which direct analytical methods are not abundantly published. The proposed methods are based on established techniques for structurally similar compounds and provide a robust starting point for method development and validation.
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Comparison of Analytical Methodologies
The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the quantitative analysis of this compound. It is important to note that these are expected performance metrics based on the analysis of analogous compounds and would require experimental verification for this specific analyte.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Typical Stationary Phase | C18 reversed-phase column. | Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).[1] |
| Mobile/Carrier Gas | Acetonitrile/Water or Methanol/Water gradients with a buffer.[2] | High purity helium or nitrogen. |
| Detection | UV detector (if the molecule has a suitable chromophore) or other detectors like refractive index (RI) or evaporative light scattering (ELSD). | Mass spectrometer (provides high selectivity and structural information). |
| Derivatization | May not be necessary if the compound is sufficiently polar and possesses a chromophore. | May be required to increase volatility and thermal stability.[3] |
| Sample Preparation | Dilution in a suitable solvent, filtration. | Liquid-liquid extraction to transfer the analyte into a volatile organic solvent.[1] |
| Advantages | - Good for non-volatile and thermally labile compounds.- Wide range of detectors available. | - High sensitivity and selectivity.[4]- Provides structural information for peak identification. |
| Disadvantages | - May have lower resolution than capillary GC.- UV detection is not suitable for compounds without a chromophore.[5] | - May require derivatization for polar compounds.- Not suitable for thermally unstable compounds. |
Experimental Protocols
Below are detailed starting protocols for HPLC and GC-MS methods. These should be considered as templates and will require optimization and validation for the specific reaction mixture being analyzed.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from methods used for diethyl ethoxymethylenemalonate, a structurally related compound.[2][6]
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[2]
-
-
Elution: Gradient elution, for example:
-
Start with 30% A, hold for 2 minutes.
-
Increase to 90% A over 10 minutes.
-
Hold at 90% A for 5 minutes.
-
Return to 30% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (a wavelength scan should be performed).
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve and dilute with the initial mobile phase composition to a known volume.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification: Prepare a series of calibration standards of purified this compound of known concentrations. Generate a calibration curve by plotting peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general approach that can be adapted for the analysis of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh a portion of the reaction mixture into a vial.
-
Add a known volume of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex thoroughly and allow the layers to separate.
-
Transfer the organic layer to a clean vial. An internal standard can be added at this stage.
-
The sample is now ready for injection.
-
-
Quantification: Prepare calibration standards of the analyte in the same solvent used for extraction. Generate a calibration curve based on the peak area of a characteristic ion of this compound.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of a target compound in a reaction mixture.
Caption: General workflow for quantitative analysis.
This guide provides a foundational framework for developing a quantitative analytical method for this compound. Both HPLC and GC-MS offer viable routes, and the optimal choice will be dictated by the specific experimental context. It is crucial to perform thorough method validation, including assessments of linearity, accuracy, precision, and specificity, to ensure reliable and accurate results.
References
- 1. d-nb.info [d-nb.info]
- 2. Diethyl ethoxymethylenemalonate | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.kopri.re.kr [repository.kopri.re.kr]
Comparative Kinetics of Diethyl Dimethylaminomethylenemalonate and its Analogs in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of Diethyl dimethylaminomethylenemalonate, a key intermediate in organic synthesis. Due to the limited availability of direct kinetic data for this specific compound, this study leverages established structure-activity relationships to compare its predicted reactivity with that of analogous enamines derived from various β-dicarbonyl compounds. The comparisons are focused on two fundamental reactions: hydrolysis and alkylation.
Comparative Hydrolysis Kinetics: A Structure-Reactivity Approach
The stability of enamines, such as this compound, towards hydrolysis is a critical factor in their application. Studies have shown a correlation between the rate of hydrolysis of enaminones and the acidity (pKa) of the parent 1,3-dicarbonyl compound[1]. A lower pKa of the dicarbonyl compound corresponds to a more stable enolate and, consequently, a more rapid hydrolysis of the corresponding enamine. This relationship allows for a comparative assessment of the hydrolytic stability of various aminomethylenemalonates.
Table 1: pKa of Parent β-Dicarbonyl Compounds and Inferred Relative Hydrolysis Rates of their Dimethylamino-methylene Derivatives
| β-Dicarbonyl Compound | pKa | Inferred Relative Hydrolysis Rate of Corresponding Enamine |
| Acetylacetone | ~9[2][3][4][5][6] | Fastest |
| Ethyl acetoacetate | ~11[7][8][9] | Fast |
| Dimethyl malonate | ~11.8-13[10][11][12][13] | Moderate |
| Diethyl malonate | ~13[14][15] | Slowest |
Based on this data, this compound, derived from diethyl malonate, is predicted to have the slowest hydrolysis rate among the compared analogs, indicating greater stability in aqueous acidic conditions.
Comparative Alkylation Kinetics: The Stork Enamine Reaction
The Stork enamine alkylation is a cornerstone reaction for the formation of C-C bonds. The reactivity of enamines in this reaction is primarily governed by their nucleophilicity. The nucleophilicity of an enamine is influenced by the electronic properties of the substituents on both the nitrogen atom and the enamine double bond.
Table 2: Factors Influencing the Kinetics of Enamine Alkylation
| Factor | Influence on Reaction Rate | Rationale |
| Nucleophilicity of the Enamine | Higher nucleophilicity leads to a faster reaction rate. | The rate-determining step is often the nucleophilic attack of the enamine on the electrophile. |
| Nature of the Alkylating Agent | More reactive electrophiles (e.g., allylic, benzylic halides) lead to faster reactions. | The energy barrier for the SN2 reaction is lower with better leaving groups and more accessible electrophilic centers. |
| Solvent | Polar aprotic solvents are generally preferred. | These solvents can stabilize the transition state of the alkylation reaction. |
| Steric Hindrance | Increased steric bulk around the reacting carbon or the nitrogen can decrease the reaction rate. | Steric hindrance can impede the approach of the electrophile to the nucleophilic carbon of the enamine. |
Experimental Protocols
General Protocol for Kinetic Analysis of Enamine Hydrolysis
This protocol outlines a general method for determining the hydrolysis kinetics of an enamine using UV-Vis spectrophotometry, based on the method of initial rates.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the enamine (e.g., this compound) of known concentration in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a series of buffer solutions of known pH.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where the enamine or the product shows significant absorbance, and the other species have minimal absorbance.
-
Equilibrate the buffer solution to the desired temperature in a cuvette inside the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the enamine stock solution into the cuvette and start data acquisition immediately.
-
Monitor the change in absorbance over time.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the initial slope of the absorbance versus time plot.
-
Repeat the experiment with varying concentrations of the enamine and different pH values to determine the reaction order with respect to the enamine and H⁺.
-
The rate law can be expressed as: Rate = k[Enamine]ⁿ[H⁺]ᵐ, where n and m are the reaction orders.
-
The rate constant, k, can be calculated from the determined rate law and the experimental data.
-
Visualizations
References
- 1. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylacetone - Wikipedia [en.wikipedia.org]
- 3. Acetylacetone | 123-54-6 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 123-54-6 CAS MSDS (Acetylacetone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Ethylacetoacetat | 141-97-9 [m.chemicalbook.com]
- 8. reddit.com [reddit.com]
- 9. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 10. 108-59-8 CAS MSDS (Dimethyl malonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. Showing Compound Dimethyl malonate (FDB008118) - FooDB [foodb.ca]
- 13. Dimethyl malonate | 108-59-8 [chemicalbook.com]
- 14. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 15. youtube.com [youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Diethyl Dimethylaminomethylenemalonate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of diethyl dimethylaminomethylenemalonate, a common reagent in organic synthesis. Adherence to these guidelines will help mitigate risks and ensure responsible chemical waste management.
Hazard Identification and Safety Precautions
According to safety data sheets, this compound is a chemical that requires careful handling. It is known to be moisture-sensitive and should be stored accordingly.[1] While it is not classified for acute toxicity, it can cause irritation upon contact with the skin and eyes.[1][2] In case of exposure, immediate rinsing with plenty of water for at least 15 minutes is recommended.[1][2]
Personal Protective Equipment (PPE):
To ensure personal safety while handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][2] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1][2] A lab coat should be worn. |
| Respiratory | Under normal use conditions with adequate ventilation, no respiratory protection is needed.[1] In case of inadequate ventilation, a particle filter respirator may be used.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. Chemical waste generators are responsible for ensuring complete and accurate classification of the waste in accordance with local, regional, and national regulations.[1]
1. Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves) in a designated, properly labeled, and sealed waste container.[3]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents, acids, or bases.[3]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[3]
-
This area should be a cool, dry, and well-ventilated location, away from sources of heat or ignition.[3][4] The container should be kept tightly closed.[2][4][5]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the waste container.[3]
-
Provide them with accurate information about the waste contents.
5. Empty Container Management:
-
Regulations may require that empty containers be triple-rinsed with a suitable solvent.[3]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[3]
-
After proper rinsing, the container can be disposed of as non-hazardous waste according to your institution's guidelines.[3]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Dimethylaminomethylenemalonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl dimethylaminomethylenemalonate, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory chemical handling.
This compound is a chemical that requires careful handling to prevent potential health hazards. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal methods is crucial for minimizing risks.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is critical to select PPE based on the specific tasks being performed and the potential for exposure.
| PPE Category | Item | Specifications & Recommendations |
| Hand Protection | Gloves | Primary: Butyl rubber gloves are recommended for their good resistance to esters and amines. Secondary (for splash protection): Nitrile rubber gloves can be used, but should be replaced immediately upon contamination. Due to the lack of specific breakthrough time data for this compound, it is advisable to use gloves with a thickness of at least 8 mil and to change them frequently. For prolonged or immersive contact, heavier-duty gloves are necessary. Always inspect gloves for signs of degradation before use. |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles that comply with ANSI Z87.1 or equivalent standards are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of large volumes or when the chemical is heated. |
| Respiratory Protection | Air-Purifying Respirator | For operations that may generate vapors or aerosols, a NIOSH-approved half-mask or full-face respirator equipped with organic vapor (OV) cartridges is required. Ensure a proper fit and perform regular maintenance on the respirator. |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | A standard laboratory coat should be worn to protect personal clothing. For procedures with a higher risk of splashes, a chemical-resistant apron made of a material such as rubber or PVC should be worn over the lab coat. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for minimizing the risk of exposure and ensuring a safe working environment.
-
Preparation and Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on a laboratory coat and a chemical-resistant apron.
-
Don the appropriate respirator and ensure a proper seal.
-
Wear chemical splash goggles and a face shield.
-
Finally, put on the recommended gloves (butyl rubber or double-gloved nitrile).
-
-
Chemical Handling:
-
Carefully open the container, avoiding any splashing or generation of aerosols.
-
Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical.
-
When transferring the chemical, do so slowly and deliberately to prevent spills.
-
Keep containers of this compound closed when not in use.
-
-
Post-Handling Procedures:
-
Decontaminate any surfaces that may have come into contact with the chemical using a suitable cleaning agent.
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Dispose of all contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures: Immediate Actions for Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility to protect the environment and public health.
-
Waste Segregation:
-
All waste contaminated with this compound, including unused chemical, contaminated labware, and disposable PPE, must be collected in a designated hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Waste Container Labeling:
-
The hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
The label should also include the date the waste was first added to the container and any other information required by local, state, and federal regulations.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
